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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of solubility, offering a framework for understanding and determining the solubility of this compound in various organic solvents. While specific experimental solubility data for this compound is not widely available in published literature, this guide provides a robust methodology for its determination and prediction based on the analysis of analogous compounds.

Introduction: The Significance of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde belongs to the class of substituted aromatic aldehydes, which are pivotal intermediates in organic synthesis. The unique arrangement of a hydroxyl, two methyl groups, a nitro group, and an aldehyde functionality on a benzene ring creates a distinct electronic and steric environment. This substitution pattern is anticipated to modulate its reactivity and solubility, making it a valuable precursor for the synthesis of novel compounds, such as Schiff bases, which are extensively studied for their diverse biological activities.[1] Understanding the solubility of this compound is paramount for its application in drug discovery, enabling efficient reaction design, purification, and formulation.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for the physicochemical properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are scarce. However, by examining structurally related compounds, we can estimate its key properties, which are crucial for predicting its solubility behavior.

Table 1: Estimated Physicochemical Properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde and Comparison with Analogous Compounds.

PropertyEstimated Value for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde2-Hydroxy-5-methyl-3-nitrobenzaldehyde[1]2-Hydroxy-3-methoxy-5-nitrobenzaldehyde[3]m-Nitrobenzaldehyde[4]2-Hydroxy-5-nitrobenzaldehyde[5][6]
Molecular Formula C₉H₉NO₄C₈H₇NO₄C₈H₇NO₅C₇H₅NO₃C₇H₅NO₄
Molecular Weight ( g/mol ) 195.17181.15197.14151.12167.12
Melting Point (°C) Likely crystalline solid, estimated >100°CNot reportedNot reported55 - 59126 - 127
LogP (Octanol/Water) Estimated ~1.5 - 2.5Not reported1.21.48Not reported
Hydrogen Bond Donors 1 (hydroxyl group)1101
Hydrogen Bond Acceptors 4 (hydroxyl oxygen, nitro oxygens, aldehyde oxygen)4534

The presence of a hydroxyl group and a nitro group suggests the potential for strong intermolecular interactions, including hydrogen bonding. The two methyl groups will contribute to the lipophilicity of the molecule.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] For 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, the key factors influencing its solubility are:

  • Polarity: The molecule possesses both polar (hydroxyl, nitro, aldehyde) and non-polar (benzene ring, methyl groups) regions. Its solubility will be highest in solvents with a comparable polarity.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and aldehyde groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Van der Waals Forces: The aromatic ring and methyl groups will interact via dispersion forces, favoring solubility in less polar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is through Hansen Solubility Parameters (HSP).[7][8] HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] A solute is more likely to dissolve in a solvent when their HSP values are similar.

HSP_Concept Solute Solute (δD_solute, δP_solute, δH_solute) Solubility Solubility Prediction Solute->Solubility Similarity in HSP Solvent Solvent (δD_solvent, δP_solvent, δH_solvent) Solvent->Solubility Similarity in HSP

Caption: Hansen Solubility Parameter (HSP) concept for solubility prediction.

While the specific HSP values for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are not available, they can be estimated using group contribution methods or determined experimentally as described in the protocols below. For o-nitrobenzaldehyde, it has been noted that hydrogen bonding energy plays a predominant role in the mixing process with aqueous-alcoholic solvents.[9][10]

Synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

A plausible synthetic route for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be adapted from the synthesis of the analogous 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.[1]

Synthesis_Workflow cluster_0 Synthesis and Purification Start Starting Material: 2-Hydroxy-4,5-dimethylbenzaldehyde Nitration Nitration (Nitric Acid, Acetic Acid) Start->Nitration Quenching Quenching (Ice-water) Nitration->Quenching Isolation Isolation & Purification (Filtration, Recrystallization) Quenching->Isolation Product Product: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Isolation->Product

Caption: Proposed workflow for the synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.

Detailed Synthetic Protocol
  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4,5-dimethylbenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly with cooling.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-4,5-dimethylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde crystals.

Experimental Determination of Solubility

The following are standard, reliable methods for experimentally determining the solubility of a solid organic compound in various organic solvents.

Isothermal Shake-Flask Method

This equilibrium method is considered the gold standard for determining thermodynamic solubility.

Shake_Flask_Method cluster_1 Isothermal Shake-Flask Protocol Start Start: Excess Solute + Solvent Equilibration Equilibration (Constant Temperature Shaking, 24-72h) Start->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Analysis Analysis of Supernatant (HPLC, UV-Vis, Gravimetric) Phase_Separation->Analysis Solubility_Data Solubility Data Analysis->Solubility_Data

Caption: Experimental workflow for the Isothermal Shake-Flask Method.

Protocol:

  • Preparation: Add an excess amount of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by careful removal of the supernatant or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique:

    • High-Performance Liquid Chromatography (HPLC): A highly accurate and specific method. A calibration curve must be prepared with known concentrations of the compound.

    • UV-Vis Spectrophotometry: Suitable if the compound has a chromophore and does not interfere with the solvent's absorbance. A calibration curve is also required.

    • Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solid is determined.

Crystal-Disappearance Temperature Method

This is a dynamic method that can be faster than the shake-flask method.

Protocol:

  • Sample Preparation: Prepare several vials with known amounts of the solute and solvent, covering a range of concentrations.

  • Heating and Cooling Cycles: The vials are slowly heated until all the solid dissolves. Then, they are slowly cooled while being stirred, and the temperature at which crystals reappear is recorded.

  • Data Analysis: The solubility at different temperatures can be determined from the temperatures of crystal disappearance/reappearance.

Data Analysis and Interpretation

The experimentally determined solubility data can be presented in a table for a range of solvents at different temperatures.

Table 2: Hypothetical Solubility Data Presentation for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Hexane25

The solubility data can be correlated with solvent properties (e.g., polarity index, dielectric constant, Hansen solubility parameters) to build a predictive understanding of the compound's behavior.

Applications and Future Directions

Substituted nitrobenzaldehydes are valuable precursors in various fields:

  • Drug Discovery: They serve as starting materials for the synthesis of biologically active molecules, including Schiff bases with potential antimicrobial and anticancer properties.[11][12] The nitro group can be readily reduced to an amino group, providing a key functional handle for further chemical modifications.

  • Materials Science: These compounds can be used in the synthesis of dyes, pigments, and functional polymers.[2]

  • Chemical Synthesis: The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions, including condensations, oxidations, and reductions.[2]

The solubility data generated for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde will be instrumental in optimizing its use in these applications, facilitating its transition from a laboratory-scale compound to a widely used chemical intermediate.

References

  • Measurement and Correlation of Solubility of o‑Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K - Journal of Chemical & Engineering Data - ACS Figshare. (2026, February 24). Retrieved from [Link]

  • Measurement and Correlation of Solubility of o‑Nitrobenzaldehyde in Four Binary Solvents from 273.15 to 313.15 K - American Chemical Society - ACS Figshare. (2026, February 24). Retrieved from [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8). Retrieved from [Link]

  • Exploratory applications of 2-nitrobenzaldehyde-derived Morita-Baylis-Hillman adducts as synthons in the construction of drug-like scaffolds: Synthetic Communications: Vol 49, No 3. (2019, January 14). Retrieved from [Link]

  • Simple Quantitative Structure-Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes - . (n.d.). Retrieved from [Link]

  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (2024, July 22). Retrieved from [Link]

  • Hansen solubility parameter - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem. (n.d.). Retrieved from [Link]

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

  • Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse. (n.d.). Retrieved from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. (2025, March 31). Retrieved from [Link]

  • Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[5] and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. (2018, September 14). Retrieved from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. (2025, January 24). Retrieved from [Link]

  • m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | C8H7NO5 | CID 522218 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI. (2021, December 20). Retrieved from [Link]

  • (PDF) 2-Hydroxy-5-nitrobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Benzaldehyde, 2-hydroxy-5-nitro- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Derivatives

Executive Summary The compound 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde represents a highly functionalized aromatic scaffold merging the reactivity of salicylaldehydes with the dense substitution patterns of polysubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde represents a highly functionalized aromatic scaffold merging the reactivity of salicylaldehydes with the dense substitution patterns of polysubstituted benzenes. As a derivative of 3,4-dimethylphenol (3,4-xylenol), this molecule serves as a critical intermediate in the synthesis of naturally occurring benzoquinones (such as Aurantiogliocladin) and a versatile pharmacophore for Schiff base-derived antimicrobial agents.

This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and potential as a drug discovery scaffold.[1] We move beyond basic characterization to explore the mechanistic causality of its formation and the strategic value of its derivatives.

Structural Profile & Synthetic Logic

The "Crowded" Scaffold

The target molecule is characterized by a penta-substituted benzene ring. The specific arrangement of substituents dictates its reactivity:

  • C1-Aldehyde (-CHO): Electrophilic center for condensation reactions (Schiff bases, Knoevenagel).

  • C2-Hydroxyl (-OH): Provides intramolecular hydrogen bonding (with nitro or aldehyde), stabilizing the structure and enabling metal chelation.

  • C3-Nitro (-NO₂): Introduced via electrophilic aromatic substitution; serves as a latent amino group or an electron-withdrawing modulator.

  • C4, C5-Dimethyl: Electron-donating groups that modulate lipophilicity and sterically constrain the binding pocket in biological targets.

Retrosynthetic Analysis

The synthesis relies on the inherent directing effects of the phenol and methyl groups. The primary route involves the formylation of 3,4-dimethylphenol followed by regioselective nitration.

Regiochemistry of Nitration: In 2-hydroxy-4,5-dimethylbenzaldehyde, only positions C3 and C6 are unsubstituted.

  • C3: Activated by the ortho-hydroxyl and ortho-methyl (C4) groups. Meta to the deactivating aldehyde.

  • C6: Activated by the para-hydroxyl and ortho-methyl (C5) groups. Ortho to the deactivating aldehyde.

  • Outcome: Electronic reinforcement and steric factors (despite the crowding at C3) typically favor C3 nitration due to the strong ortho-directing power of the hydroxyl group and the meta-directing nature of the aldehyde.

Detailed Experimental Protocols

Precursor Synthesis: 2-Hydroxy-4,5-dimethylbenzaldehyde

Note: While commercially available, in-house synthesis is often required for scale.

Method: Duff Reaction or Reimer-Tiemann Formylation. Protocol (Duff Modification):

  • Reagents: 3,4-Dimethylphenol (1.0 eq), Hexamethylenetetramine (HMTA) (1.1 eq), Glacial Acetic Acid (Solvent).

  • Procedure: Dissolve 3,4-dimethylphenol and HMTA in glacial acetic acid. Heat to reflux for 4-6 hours. The initial product is a methanamine intermediate.

  • Hydrolysis: Add dilute HCl and steam distill or reflux to hydrolyze the intermediate iminium salt to the aldehyde.

  • Purification: Recrystallize from ethanol/water.

  • Validation: ¹H NMR should show a singlet aldehyde proton ~10.0 ppm and two methyl singlets.[2]

Core Synthesis: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Based on the method of Baker, McOmie, and Miles (J. Chem. Soc., 1953).

Safety Warning: Nitration of electron-rich phenols is highly exothermic. Run reactions behind a blast shield.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-hydroxy-4,5-dimethylbenzaldehyde (10 mmol) in Glacial Acetic Acid (15 mL).

  • Nitration: Cool the solution to 0–5°C in an ice bath.

  • Addition: Dropwise add a mixture of Concentrated Nitric Acid (HNO₃, d=1.42, 1.1 eq) and Glacial Acetic Acid (5 mL). Crucial: Maintain internal temperature below 10°C to prevent over-nitration or oxidation of the aldehyde.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. The solution typically darkens.

  • Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The nitro derivative will precipitate as a yellow/orange solid.

  • Workup: Filter the solid, wash copiously with cold water to remove acid traces.

  • Purification: Recrystallize from Ethanol or Methanol.

  • Yield: Typical yields range from 60–75%.

Self-Validating Checkpoints:

  • Color Change: Product must be yellow/orange (conjugation of nitro/hydroxy).

  • IR Spectroscopy: Appearance of asymmetric NO₂ stretch (~1530 cm⁻¹) and symmetric NO₂ stretch (~1350 cm⁻¹). Retention of C=O stretch (~1660 cm⁻¹, often shifted due to H-bonding).

Derivative Pathways & Biological Applications[2][3][4]

Pathway A: Schiff Base Antimicrobials

The most common application of this scaffold is the generation of azomethines (Schiff bases) by condensing the aldehyde with primary amines (hydrazides, anilines, amino acids).

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Significance: The 2-OH and 3-NO₂ groups create a specific electronic environment that enhances the stability of the imine bond and often improves metal chelation (e.g., Cu²⁺, Zn²⁺), which is a known mechanism for antibacterial action (membrane disruption).

Pathway B: Synthesis of Benzoquinones (Aurantiogliocladin)

This specific aldehyde is a historic precursor to Aurantiogliocladin (2,3-dimethoxy-5,6-dimethyl-1,4-benzoquinone), a fungal metabolite.

Workflow:

  • Dakin Oxidation: The aldehyde (-CHO) is oxidized/hydrolyzed to a phenol (-OH) using alkaline H₂O₂.[3] This converts the molecule to 3-nitro-4,5-dimethylcatechol .

  • Methylation: Methylation of the catechol hydroxyls.

  • Reduction: Reduction of the nitro group to an amine.[1]

  • Oxidation: Ferric chloride oxidation of the amine to the p-benzoquinone.

Pathway Visualization (DOT)

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G start 3,4-Dimethylphenol aldehyde 2-Hydroxy-4,5- dimethylbenzaldehyde start->aldehyde Duff Rxn (HMTA, AcOH) nitro_aldehyde 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde (CORE SCAFFOLD) aldehyde->nitro_aldehyde Nitration (HNO3, AcOH, 0°C) schiff Schiff Bases (Antimicrobial) nitro_aldehyde->schiff R-NH2 (Condensation) catechol 3-Nitro-4,5- dimethylcatechol nitro_aldehyde->catechol Dakin Ox (H2O2, NaOH) amine 3-Amino-derivative catechol->amine 1. Methylation 2. Reduction (H2/Pd) quinone Aurantiogliocladin (Benzoquinone) amine->quinone Oxidation (FeCl3)

Caption: Divergent synthesis pathways: From precursor isolation to bioactive quinones and antimicrobial Schiff bases.

Quantitative Data: Structure-Activity Relationships (SAR)

While specific HTS data for the 4,5-dimethyl variant is proprietary or historic, the SAR profile can be extrapolated from the homologous 3-nitro-salicylaldehyde series.

Substituent (R)ModificationElectronic EffectBiological Impact (Antimicrobial)
-H UnsubstitutedBaselineModerate activity against Gram(+)
3-NO₂ Nitro groupStrong Electron WithdrawingHigh. Increases acidity of phenol; enhances metal chelation.
4,5-Dimethyl Alkyl groupsElectron Donating (+I)High. Increases lipophilicity (LogP); improves membrane permeability.
-CH=N-R' Imine formationConjugation extensionVariable. Hydrazide derivatives often show MIC < 10 µg/mL.

Key Insight: The combination of the electron-withdrawing nitro group and the electron-donating methyl groups creates a "push-pull" electronic system on the ring. This often results in enhanced dipole moments, improving binding affinity to polar pockets in bacterial enzymes (e.g., DNA gyrase).

Future Outlook & Research Directions

  • Metal-Organic Frameworks (MOFs): The chelating pocket (OH/NO₂/CHO) makes this molecule a prime candidate for constructing novel MOFs with catalytic properties.

  • Fluorescent Probes: Reduction of the nitro group to an amine yields highly fluorescent 3-amino-salicylaldehyde derivatives, useful for sensing biological zinc or copper.

  • Anti-Tubercular Agents: Nitro-containing aromatics are experiencing a renaissance in TB research (e.g., pretomanid). This scaffold warrants screening against Mycobacterium tuberculosis.

References

  • Baker, W., McOmie, J. F. W., & Miles, D. (1953). "Synthesis of Aurantiogliocladin." Journal of the Chemical Society, 820-822.

    • Primary source for the synthesis and nitration of 2-hydroxy-4,5-dimethylbenzaldehyde.[3]

  • Sigma-Aldrich. "2-Hydroxy-4,5-dimethylbenzaldehyde Product Information."[4]

    • Verification of precursor availability and CAS 1666-03-1.
  • Patil, P. S. (2018).[2][5] "Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives as effective antimicrobial agents." OAText.

    • Provides analogous nitration conditions and biological context for nitro-salicylaldehyde deriv
  • BenchChem. "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde."[1]

    • Supporting data on the reactivity of methyl-nitro-salicylaldehydes.

Sources

Foundational

Introduction: The Significance of Stability in Nitrobenzaldehyde Chemistry

An In-depth Technical Guide to the Thermodynamic Stability of Polysubstituted Nitrobenzaldehydes This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of polysubstituted nit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Polysubstituted Nitrobenzaldehydes

This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of polysubstituted nitrobenzaldehydes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical methodologies, offering a robust framework for understanding and predicting the stability of this vital class of chemical compounds.

Polysubstituted nitrobenzaldehydes are foundational scaffolds in a multitude of chemical applications, from the synthesis of dyes and nonlinear optical materials to their critical role as precursors for pharmaceuticals, including cardiovascular drugs and novel anticancer agents.[1][2][3] Their utility is dictated by their reactivity, which is, in turn, governed by their inherent thermodynamic stability. An understanding of this stability is not merely academic; it has profound practical implications for reaction pathway design, process safety, and, crucially in the pharmaceutical realm, for the shelf-life, safety, and efficacy of active pharmaceutical ingredients (APIs).[1][4] The presence of the strongly electron-withdrawing nitro group, combined with other substituents, creates a complex electronic and steric environment that directly influences the molecule's energetic landscape.[5][6] This guide will dissect these influences, providing both the theoretical underpinnings and the experimental means to assess them.

Theoretical Framework: The Pillars of Thermodynamic Stability

The thermodynamic stability of a polysubstituted nitrobenzaldehyde is not determined by a single factor but rather by a delicate interplay of electronic effects, steric interactions, and intramolecular forces.

Electronic Effects: The Inductive and Resonance Tug-of-War

The nitro group (–NO₂) is a powerful deactivating group, withdrawing electron density from the benzene ring through both the inductive (-I) and resonance (-R) effects.[6] This electron withdrawal increases the partial positive charge on the carbonyl carbon of the aldehyde group, enhancing its electrophilicity.[5][6] The stability of the molecule is influenced by the electronic nature of the other substituents present:

  • Electron-Withdrawing Groups (EWGs): Additional EWGs (e.g., -CN, -SO₃H, halogens) further decrease the electron density of the ring, which can impact the overall stability. These groups generally direct incoming electrophiles to the meta position.[7]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or alkoxy (-OR) donate electron density to the ring, counteracting the effect of the nitro group to some extent and increasing the ring's reactivity towards electrophilic substitution.[7][8]

The position of these substituents is paramount. A substituent in the para position to the nitro group will have a pronounced resonance effect, while an effect from the meta position is primarily inductive.[2][6]

Steric Hindrance: The Cost of Proximity

When substituents are placed in positions ortho to each other (e.g., 2-nitrobenzaldehyde), significant steric strain can arise.[6][9] This "crowding" forces one or both functional groups to twist out of the plane of the benzene ring to minimize van der Waals repulsion.[9][10] This loss of planarity disrupts the π-system's conjugation, which is an energetically unfavorable state, thereby decreasing the molecule's overall thermodynamic stability.[11] X-ray diffraction studies on o-nitrobenzaldehydes have provided definitive evidence of these molecular distortions, which are a direct consequence of steric hindrance from bulky ortho substituents.[9] This effect is a critical consideration in synthesis, as it can render certain positions on the ring inaccessible to further reaction.[12][13][14]

Intramolecular Interactions: The Stability Bonus of Hydrogen Bonding

The presence of a substituent capable of forming an intramolecular hydrogen bond (IHB) can dramatically increase molecular stability. For instance, a hydroxyl group ortho to the aldehyde can form a hydrogen bond with the carbonyl oxygen, creating a stable six-membered quasi-ring.[15][16] This interaction locks the conformation and adds significant stabilization energy.

However, in the case of o-nitrobenzaldehyde itself, the existence of an IHB between the aldehyde C-H and the nitro oxygen has been a subject of debate.[10] Spectroscopic evidence, including infrared and NMR data, has been interpreted by some to suggest that the observed spectral shifts are better explained by steric interactions that force the aldehyde group out of the ring's plane, rather than by a true intramolecular hydrogen bond.[10][11]

Below is a logical diagram illustrating how these core factors contribute to the overall stability of the molecule.

G Stability Thermodynamic Stability Electronic Electronic Effects Electronic->Stability influences Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (-R) Electronic->Resonance Steric Steric Hindrance Steric->Stability influences Ortho Ortho-substituent Crowding Steric->Ortho Intramolecular Intramolecular Interactions Intramolecular->Stability influences IHB Intramolecular H-Bonding Intramolecular->IHB Distortion Molecular Distortion (Loss of Planarity) Ortho->Distortion leads to VDW Van der Waals Repulsion Ortho->VDW causes Distortion->Stability decreases IHB->Stability increases

Caption: Core factors influencing the thermodynamic stability of polysubstituted nitrobenzaldehydes.

Experimental Assessment of Thermodynamic Stability

Theoretical predictions must be validated by empirical data. Several analytical techniques are indispensable for quantifying the thermodynamic properties of these compounds.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique for assessing stability.[17] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] For nitroaromatic compounds, DSC is particularly valuable for determining the onset temperature of decomposition (T_onset) and the enthalpy of decomposition (ΔH_d), which are direct measures of thermal stability.[17][19] A higher T_onset and a lower |ΔH_d| generally indicate greater stability.

This protocol provides a self-validating workflow for obtaining reliable thermal stability data.

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified standards (e.g., indium).

    • Procedure: Calibrate the instrument for temperature and cell constant according to the manufacturer's guidelines. This should be performed regularly.

  • Sample Preparation:

    • Rationale: The sample mass and crucible type are critical for data quality and safety. High-pressure crucibles are mandatory for nitro-compounds due to potential off-gassing or explosive decomposition.

    • Procedure:

      • Accurately weigh 1-3 mg of the polysubstituted nitrobenzaldehyde sample into a pressure-resistant crucible (e.g., gold-plated stainless steel).[17]

      • Hermetically seal the crucible using a sealing press. This contains any decomposition products and prevents sample loss.

      • Prepare an identical empty, sealed crucible to be used as the reference.

  • Experimental Setup:

    • Rationale: The heating rate affects the observed T_onset. A slower rate provides better resolution, while faster rates are used for screening. Running multiple rates can provide kinetic information.

    • Procedure:

      • Place the sample and reference crucibles into the DSC cell.

      • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.[20]

      • Set the thermal program:

        • Equilibrate at 30 °C.

        • Ramp the temperature from 30 °C to 400 °C at a heating rate of 5 °C/min.[17]

        • Hold isothermally for 2 minutes.

  • Data Acquisition and Analysis:

    • Rationale: The thermogram provides a visual and quantitative record of thermal events.

    • Procedure:

      • Initiate the run and record the heat flow versus temperature.

      • The resulting thermogram will show an exothermic peak if decomposition occurs.

      • Using the analysis software, determine the onset temperature (T_onset) by calculating the intersection of the baseline with the tangent of the exothermic peak's leading edge.

      • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d) in J/g.

The workflow for this experimental assessment is visualized below.

G Start Start: Sample Acquisition Prepare Sample Preparation (1-3 mg in sealed pan) Start->Prepare Calibrate Instrument Calibration Setup DSC Setup (N2 Purge, 5°C/min ramp) Calibrate->Setup ensures accuracy Prepare->Setup Run Data Acquisition (Thermogram) Setup->Run Analyze Data Analysis Run->Analyze Report Report: Tonset, ΔHd Analyze->Report

Caption: Experimental workflow for DSC-based thermodynamic stability analysis.

X-ray Crystallography

This technique provides the most unambiguous data on the solid-state structure of a molecule. By determining the precise atomic coordinates, it allows for the direct measurement of bond lengths, bond angles, and torsional angles.[9] For polysubstituted nitrobenzaldehydes, crystallographic data can confirm the planarity of the system or quantify the degree of twisting of the nitro and aldehyde groups, providing direct physical evidence of steric strain.[9][21]

Vapor Pressure and Enthalpy of Sublimation/Vaporization Measurements

Thermodynamic stability is also related to the energy required to change a compound's phase. Techniques like the transpiration method can be used to measure vapor pressure at different temperatures.[22] From this data, the standard molar enthalpies of vaporization or sublimation can be derived. These values reflect the strength of intermolecular forces in the liquid or solid state, which are influenced by the molecule's structure and substituents.[22]

Computational Chemistry: Predicting Stability In Silico

Alongside experimental methods, computational approaches provide powerful predictive insights. High-level quantum-chemical methods like G4 or DFT (Density Functional Theory) can be used to calculate gas-phase enthalpies of formation for different isomers.[22][23] By comparing the calculated energies of various substituted nitrobenzaldehydes, one can predict their relative thermodynamic stabilities. These methods also allow for the calculation of "substituent effect stabilization energy" (SESE), which quantifies the energetic contribution of a given substituent to the molecule's stability.[15]

Data Synthesis: A Comparative Look at Nitrobenzaldehyde Isomers

The influence of substituent position is starkly illustrated by comparing the basic nitrobenzaldehyde isomers. The interplay between electronic and steric effects leads to distinct physicochemical properties and stabilities.

Property2-Nitrobenzaldehyde (ortho)3-Nitrobenzaldehyde (meta)4-Nitrobenzaldehyde (para)
Melting Point 42-44 °C[6]58 °C103-106 °C[6]
Boiling Point 153 °C (at 23 mmHg)[6]164 °C (at 13 mmHg)Decomposes
Dominant Effects Steric hindrance, Inductive (-I), Resonance (-R)Inductive (-I)Inductive (-I), Resonance (-R)
Relative Stability Lower due to steric strain causing loss of planarity.[9][10]More stable than ortho isomer; meta position reduces conjugation.[2]Generally the most stable isomer due to effective conjugation and crystal packing.

Data compiled from multiple sources.[2][5][6][21]

The significantly higher melting point of the 4-nitro isomer suggests a more stable and efficiently packed crystal lattice, a hallmark of greater thermodynamic stability in the solid state. The lower stability of the 2-nitro isomer is a direct result of the steric repulsion between the adjacent aldehyde and nitro groups.[6][9]

Implications for Drug Development and Process Safety

For drug development professionals, the thermodynamic stability of a nitrobenzaldehyde-derived API is a critical quality attribute.

  • Safety: Many nitroaromatic compounds are energetic materials with the potential for exothermic and violent decomposition.[1] DSC analysis is a primary screening tool to identify thermal hazards and establish maximum recommended process temperatures to prevent runaway reactions.[17][19]

  • Shelf-Life & Storage: A thermodynamically unstable compound is more prone to degradation over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding the stability profile informs the selection of appropriate storage conditions.

  • Synthesis & Purification: The relative stability of isomers affects reaction yields. For example, the nitration of benzaldehyde predominantly yields the more stable meta-isomer.[2] Achieving a high yield of the less stable ortho-isomer requires specialized synthetic routes that often pose greater safety risks.[1][24]

Conclusion

The thermodynamic stability of polysubstituted nitrobenzaldehydes is a multifaceted property governed by a balance of electronic effects, steric hindrance, and intramolecular interactions. The electron-withdrawing nature of the nitro group sets the foundational electronic character, which is then modulated by the position and electronic properties of other substituents. Steric strain, particularly from ortho-substituents, is a primary destabilizing factor, forcing molecular distortions that disrupt conjugation. Conversely, the formation of intramolecular hydrogen bonds can provide a significant stabilizing effect. A synergistic approach, combining robust experimental techniques like Differential Scanning Calorimetry and X-ray Crystallography with predictive computational modeling, is essential for a comprehensive assessment. This understanding is not only fundamental to synthetic and physical organic chemistry but is also a pragmatic necessity for ensuring the safety, quality, and efficacy of the many pharmaceutical and industrial products derived from this important class of molecules.

References

  • Sainz, C., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available at: [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. Available at: [Link]

  • Filarowski, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. Journal of Molecular Modeling. Available at: [Link]

  • Arif, M., et al. (2025). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. RSC Publishing. Available at: [Link]

  • Varfolomeev, M. A., et al. (2018). Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. ResearchGate. Available at: [Link]

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  • Coppens, P., & Schmidt, G. M. J. (1964). X-ray diffraction analysis of o-nitrobenzaldehydes. Acta Crystallographica. Available at: [Link]

  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]

  • Engwerda, P. J., et al. (2018). 3-Nitrobenzaldehyde. ResearchGate. Available at: [Link]

  • Kalir, A., & Szarek, W. A. (1969). o-NITROBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Zheng, Z-B., et al. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. MDPI. Available at: [Link]

  • Thomas, T., et al. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate. Available at: [Link]

  • Forbes, W. F., & Mueller, W. A. (1962). PART VII. INTRAMOLECULAR HYDROGEN BONDING AND STERIC INTERACTIONS IN o-NITROBENZALDEHYDE. Canadian Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Bryant, J. G. K. (1996). Structure of 4-nitrobenzaldehyde. Academia.edu. Available at: [Link]

  • Pizzo, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. Available at: [Link]

  • CN102329234A - Production process of m-nitrobenzaldehyde. (2012). Google Patents.
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  • PubChem. 2-Nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Vivas-Reyes, R., et al. (2019). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Available at: [Link]

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  • Forbes, W. F., & Mueller, W. A. (1962). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY SPECTROSCOPIC METHODS: PART VII. INTRAMOLECULAR HYDROGEN BONDING AND STERIC INTERACTIONS IN o-NITROBENZALDEHYDE AND RELATED COMPOUNDS. Canadian Science Publishing. Available at: [Link]

  • Falahati, H., et al. (2024). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. Available at: [Link]

  • Yelamaggad, C.V., et al. (2024). Detailed investigations on hydrogen bond liquid crystals formed between 4-nitrobenzaldehyde and alkyloxy benzoic acids. Taylor & Francis Online. Available at: [Link]

  • Pizzo, F., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. Available at: [Link]

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Exploratory

An In-depth Technical Guide to 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties While a dedicated CAS number for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde has not been identifie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde has not been identified, we can predict its chemical identifiers and properties based on its structure and by analogy to similar compounds.

Predicted Chemical Identifiers

A summary of the predicted identifiers for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is presented in Table 1. These are derived from standard chemical nomenclature and database conventions.

IdentifierPredicted ValueSource/Comment
IUPAC Name 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehydeBased on systematic nomenclature rules.
Molecular Formula C₉H₉NO₄Calculated from the chemical structure.
Molecular Weight 195.17 g/mol Calculated from the molecular formula.
Canonical SMILES CC1=C(C(=C(C=C1C=O)[O-])O)CGenerated from chemical structure drawing software.
InChI Key (Predicted)A unique InChIKey would be generated upon database entry.

Table 1: Predicted Chemical Identifiers for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Predicted Physicochemical Properties

The physicochemical properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde are anticipated to be influenced by its various functional groups. The presence of the polar hydroxyl, nitro, and aldehyde groups would suggest moderate solubility in polar organic solvents, while the aromatic ring and methyl groups contribute to its lipophilicity.

PropertyPredicted Value/RangeRationale/Comparison
Appearance Pale yellow to yellow-orange crystalline solidSimilar to other nitro-substituted benzaldehydes.[1]
Melting Point 120-140 °CBy analogy to substituted nitrobenzaldehydes.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and molecular weight.
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.Based on the properties of similar functionalized aromatic compounds.

Table 2: Predicted Physicochemical Properties

Proposed Synthesis and Reaction Mechanisms

The most plausible synthetic route to 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is through the nitration of a suitable precursor, 2-hydroxy-4,5-dimethylbenzaldehyde. This approach is analogous to the synthesis of other nitrobenzaldehyde derivatives.[2][3]

Proposed Synthetic Pathway

Synthesis_of_2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Precursor 2-Hydroxy-4,5-dimethylbenzaldehyde Intermediate Reaction Mixture Precursor->Intermediate HNO₃, H₂SO₄ (Nitrating Agent) 0-10 °C Product 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Intermediate->Product Work-up and Purification

Caption: Proposed synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde via nitration.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the nitration of phenolic aldehydes.[4]

Materials:

  • 2-Hydroxy-4,5-dimethylbenzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve 2-hydroxy-4,5-dimethylbenzaldehyde in a minimal amount of concentrated sulfuric acid in a flask, maintaining the temperature at 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the solution of the precursor over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with constant stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from ethanol to yield pure 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups.[5]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3200-3400 (broad)
C-H (aromatic)3000-3100
C=O (aldehyde)1680-1700
NO₂ (nitro)1520-1560 (asymmetric), 1340-1380 (symmetric)

Table 3: Predicted IR Absorption Frequencies

¹H NMR Spectroscopy

The proton NMR spectrum would provide key information about the substitution pattern on the aromatic ring.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CHO (aldehyde)9.8 - 10.2Singlet
-OH (hydroxyl)11.0 - 12.0Singlet (broad)
Aromatic-H7.0 - 8.0Singlet or Doublet
-CH₃ (methyl)2.2 - 2.5Singlets

Table 4: Predicted ¹H NMR Chemical Shifts

Applications in Drug Discovery and Development

Substituted nitrobenzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The unique combination of functional groups in 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde makes it a promising scaffold for drug discovery.

Synthesis of Schiff Bases

The aldehyde group can readily undergo condensation reactions with primary amines to form Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][6]

Schiff_Base_Formation Aldehyde 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde SchiffBase Schiff Base Aldehyde->SchiffBase + Amine Primary Amine (R-NH₂) Amine->SchiffBase Condensation

Caption: General scheme for the synthesis of Schiff bases.

Precursor for Heterocyclic Compounds

The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems, many of which are privileged structures in medicinal chemistry.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential toxicity and reactivity.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

While 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is not a commercially cataloged compound with a designated CAS number, its synthesis and properties can be confidently predicted based on the well-established chemistry of its structural analogs. Its versatile functional groups make it a highly attractive building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and utility of this promising, yet under-investigated, molecule.

References

  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Chem-Impex. (n.d.). 2-Hydroxy-3-nitrobenzaldehyde.
  • Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • PubChem. (n.d.). 2-Hydroxy-3-nitrobenzaldehyde.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). 2-Hydroxy-3-nitrobenzaldehyde, 98%.
  • Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde, 97%.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
  • CDH Fine Chemical. (n.d.). 3-NITRO BENZALDEHYDE CAS NO 99-61-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

Foundational

A Technical Guide to the Electronic Properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde for Ligand Design

Abstract The rational design of ligands for applications in drug discovery and materials science is fundamentally dependent on a deep understanding of a molecule's electronic landscape. This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of ligands for applications in drug discovery and materials science is fundamentally dependent on a deep understanding of a molecule's electronic landscape. This guide provides a comprehensive technical analysis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde with a unique electronic profile. We explore the interplay of its electron-donating and electron-withdrawing functional groups and detail a multi-faceted approach for characterizing its electronic properties. This involves a synergistic combination of in silico computational methods, such as Density Functional Theory (DFT), and empirical validation through spectroscopic and electrochemical techniques. The insights and protocols presented herein are intended to equip researchers, medicinal chemists, and materials scientists with the knowledge to effectively harness the electronic characteristics of this and similar molecules for advanced ligand design.

Introduction: The Electronic Imperative in Ligand Design

The efficacy of a ligand, whether it binds to a biological receptor or coordinates with a metal center, is governed by a complex interplay of steric and electronic factors. The electronic properties of a molecule—its charge distribution, polarizability, and frontier molecular orbitals—dictate the nature and strength of its interactions.[1] A molecule's electrostatic potential surface, for instance, provides a roadmap for predicting non-covalent interactions such as hydrogen bonds and electrostatic complementarity, which are critical for high-affinity binding to a protein target.[2][3]

Furthermore, the electronic character of a ligand directly influences the stability and reactivity of the resulting complex. In medicinal chemistry, subtle modifications to a ligand's electronic profile can drastically alter its binding affinity, selectivity, and pharmacokinetic properties.[4] Similarly, in materials science, tuning the electronic properties of ligands is a key strategy for designing catalysts with desired activities and optical materials with specific absorption and emission characteristics.

This guide focuses on 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, a molecule whose structure presents a fascinating case study in electronic effects. The benzene ring is decorated with a powerful electron-withdrawing nitro group, a moderately withdrawing aldehyde group, an electron-donating hydroxyl group, and two weakly donating methyl groups.[5] This combination creates a distinct electronic environment that makes it a versatile building block for more complex molecular architectures, such as Schiff bases, which are known to exhibit a wide range of biological activities.[5]

Molecular Architecture and Electronic Profile

The electronic properties of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde arise from the cumulative influence of its substituents on the aromatic π-system. These effects can be categorized as inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. The oxygen and nitrogen atoms of the hydroxyl, nitro, and aldehyde groups exert an electron-withdrawing inductive effect (-I). The methyl groups, being alkyl substituents, have a weak electron-donating inductive effect (+I).

  • Resonance Effects (Mesomeric Effects): These involve the delocalization of π-electrons across the aromatic system.

    • The nitro group (-NO₂) and aldehyde group (-CHO) are strong electron-withdrawing groups via resonance (-M), pulling electron density from the ring.[6]

    • The hydroxyl group (-OH) is a strong electron-donating group through resonance (+M) due to its lone pairs of electrons.

    • The methyl groups (-CH₃) do not participate in resonance but can exhibit hyperconjugation, a weaker electron-donating effect.

The net effect is a highly polarized molecule. The strong electron-withdrawing nature of the nitro and aldehyde groups, particularly at the ortho and para positions relative to them, creates electrophilic regions. Conversely, the electron-donating hydroxyl and methyl groups increase electron density at other positions. This complex electronic interplay is best visualized and quantified using computational methods.

In Silico Characterization: A Computational Deep Dive

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and analyze the electronic properties of molecules before their synthesis.[7] DFT calculations provide a quantum mechanical description of the electronic structure, from which numerous insightful parameters can be derived.[8]

Key Electronic Descriptors from DFT
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and corresponds to the energy of the lowest-lying electronic transition.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[10] It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP maps are invaluable for predicting sites of non-covalent interactions, which is crucial for drug-receptor binding.[1][11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12] It calculates the natural atomic charges, which offer a more robust description of the electron distribution than other methods like Mulliken population analysis.[13][14] This allows for a quantitative assessment of the electron-donating and -withdrawing effects of the substituents.

Standard Protocol for DFT Calculations

Below is a generalized workflow for performing DFT calculations on 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde using a quantum chemistry software package like Gaussian.

  • Structure Input: Build the 3D structure of the molecule using a molecular editor and save it in a suitable format (e.g., .mol or .xyz).

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A commonly used and well-balanced functional and basis set for organic molecules is B3LYP/6-31G(d,p).[15] This step is crucial as the electronic properties are dependent on the molecular geometry.

  • Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties. This includes:

    • Population analysis (e.g., Pop=NBO) to get the natural atomic charges.[16]

    • Generation of cube files for the HOMO, LUMO, and electron density.

  • Visualization: The output files are then used to visualize the molecular orbitals and to generate the MEP surface using software like GaussView, Avogadro, or VMD.[1]

Workflow for Computational Analysis

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation (e.g., Gaussian) cluster_analysis Step 3: Analysis & Visualization cluster_output Step 4: Interpretation for Ligand Design mol_build Build 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry prop_calc Single-Point Calculation (Pop=NBO, Output Cube Files) freq_calc->prop_calc Verified Minimum vis_mos Visualize HOMO/LUMO prop_calc->vis_mos vis_mep Generate MEP Surface prop_calc->vis_mep analyze_nbo Analyze NBO Output (Atomic Charges) prop_calc->analyze_nbo reactivity Predict Reactivity vis_mos->reactivity binding Identify Binding Sites vis_mep->binding tuning Guide Structural Modification analyze_nbo->tuning Exp_Validation cluster_synthesis Step 1: Sample cluster_methods Step 2: Characterization cluster_data Step 3: Data Output cluster_validation Step 4: Correlation synthesis Synthesize or Procure 2-Hydroxy-4,5-dimethyl -3-nitrobenzaldehyde uv_vis UV-Vis Spectroscopy synthesis->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir cv Cyclic Voltammetry synthesis->cv lambda_max λ_max (HOMO-LUMO Gap) uv_vis->lambda_max chem_shifts Chemical Shifts (Electron Density) nmr->chem_shifts vib_freq Vibrational Frequencies (Functional Groups) ftir->vib_freq redox_pot Redox Potentials (HOMO/LUMO Energies) cv->redox_pot correlation Correlate Experimental Data with DFT Predictions lambda_max->correlation chem_shifts->correlation vib_freq->correlation redox_pot->correlation

Caption: A flowchart illustrating the experimental validation of computational electronic property predictions.

Data Synthesis and Implications for Ligand Design

By integrating the results from both computational analysis and experimental validation, a comprehensive electronic profile of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be constructed.

ParameterComputational MethodExperimental MethodInformation Gained for Ligand Design
Atomic Charges NBO AnalysisNMR SpectroscopyQuantifies the electron-donating/withdrawing effects; identifies sites for electrostatic interactions.
HOMO/LUMO Energies DFTCyclic VoltammetryDetermines redox stability, electron-donating/accepting capability, and reactivity. [17]
HOMO-LUMO Gap DFTUV-Vis SpectroscopyIndicates kinetic stability and the energy of electronic transitions. [18]
Electrostatic Potential DFT (MEP Surface)-Maps nucleophilic and electrophilic regions, predicting sites for hydrogen bonding and other non-covalent interactions. [10]

This detailed understanding has direct implications for using this molecule in ligand design:

  • Metal Coordination: The hydroxyl and aldehyde groups can act as a bidentate chelation site for metal ions. The overall electron-withdrawing nature of the ring will decrease the Lewis basicity of these coordinating atoms, which in turn affects the stability and redox properties of the resulting metal complex.

  • Receptor Binding: The MEP map is a critical tool for drug design. The electron-rich regions around the hydroxyl and nitro oxygens are potential hydrogen bond acceptors, while the hydroxyl proton is a potential hydrogen bond donor. The electron-deficient aldehyde carbon is a prime site for nucleophilic attack, which could be exploited in the design of covalent inhibitors.

  • Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent scaffold for SAR studies. For example, reducing the nitro group to an amine would dramatically alter the electronic properties, introducing a strong electron-donating group and a new site for hydrogen bonding. Systematic modifications of the substituents allow for the fine-tuning of the ligand's electronic properties to optimize its function. [19]

Conclusion

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde presents a rich and complex electronic profile that makes it a valuable scaffold for ligand design. A thorough characterization, leveraging the predictive power of computational chemistry and the empirical certainty of experimental techniques, is paramount. The integrated approach detailed in this guide—from DFT calculations of MEP surfaces and frontier orbitals to experimental validation via spectroscopy and electrochemistry—provides a robust framework for understanding and exploiting the electronic properties of this and other complex organic molecules. By applying these principles, researchers can move beyond trial-and-error approaches and engage in the rational, targeted design of next-generation ligands for a wide array of scientific applications.

References

  • University of California, Davis. (n.d.). UV-Vis Spectroscopy. LibreTexts. Retrieved from [Link]

  • Tahir, M. H., et al. (2024). Computational Tools and Techniques in Designing Ligands for the Selective Separation of Actinide and Lanthanide: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Wang, C., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Sestelo, J. P., & O'Donoghue, A. C. (2026). Application of Cyclic Voltammetry to Decipher Thermodynamic and Kinetic Parameters for a Redox-Initiated Ligand Dissociation. Journal of Chemical Education. Retrieved from [Link]

  • Ashenhurst, J. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved from [Link]

  • Zhang, M., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Retrieved from [Link]

  • TU Chemnitz. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

  • Bodie, C. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • Yusof, N. S. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Malaysian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. Retrieved from [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • G. Di Carlo, et al. (2019). Cyclic Voltammetry Characterization of Au, Pd, and AuPd Nanoparticles Supported on Different Carbon Nanofibers. MDPI. Retrieved from [Link]

  • Choudhary, D., & Singh, H. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. ResearchGate. Retrieved from [Link]

  • Deep Origin. (2024). Electrostatic Potential Maps. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry. Retrieved from [Link]

  • Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? Retrieved from [Link]

  • Hunt Research Group. (n.d.). NBO analysis of NH3. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations for the substrate and ligand by showing its quantum... Retrieved from [Link]

  • N. B. Colthup. (n.d.). UV-VIS Absorption spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

  • Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Retrieved from [Link]

  • MDPI. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • University of Liverpool. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • Stone, A. J. (n.d.). Natural Bond Orbitals and the Nature of the Hydrogen Bond.
  • Bögl, P. (n.d.). Chemometric Analysis of Substituent Effects. II. Relation Between Hammett Substituent Constants sigma m and sigma p and a New Mo. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron transition in ultraviolet/visible spectroscopy. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Bio-active Heterocycles from 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde. This versati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde. This versatile aromatic aldehyde, possessing a unique constellation of functional groups—hydroxyl, aldehyde, and a nitro group on a substituted benzene ring—serves as a strategic precursor for the synthesis of a diverse array of heterocyclic compounds.[1] We will explore the chemical logic and provide detailed, field-proven protocols for the synthesis of quinoxalines, benzimidazoles, and benzoxazoles. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers to adapt and innovate upon these core methodologies.

The Strategic Importance of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

The chemical architecture of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is primed for complex molecule synthesis. The electron-withdrawing nature of the nitro and aldehyde groups, juxtaposed with the electron-donating hydroxyl group, creates a nuanced electronic environment that dictates its reactivity.[1] The aldehyde offers a direct route for condensation reactions, while the nitro group is a synthetic linchpin, readily reducible to an amine. This transformation is the gateway to forming various heterocyclic systems by introducing a key nucleophilic center. The resulting heterocyclic scaffolds, such as quinoxalines, benzimidazoles, and benzoxazoles, are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5][6][7][8][9]

Synthetic Pathway I: Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of therapeutic applications, including antibacterial and anticancer agents.[10][5][11][12] The classical and most reliable synthesis involves the condensation of an o-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound.[13][14][15][16]

Mechanistic Rationale

The synthesis begins with the selective reduction of the nitro group in the starting material to an amine, yielding 3-amino-2-hydroxy-4,5-dimethylbenzaldehyde. This intermediate is an o-aminophenol, which is a precursor for benzoxazoles (see Section 4). For quinoxaline synthesis, a further step is required to generate an o-phenylenediamine. However, a more direct route involves the reaction of the starting material with an appropriate o-phenylenediamine. The aldehyde group of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde can be oxidized to a carboxylic acid, and then this can be part of a more complex building block.

A more direct and common approach is the condensation of a suitable o-phenylenediamine with a 1,2-dicarbonyl compound. While our starting material is not a diamine, it can be readily converted into one. First, the nitro group is reduced to an amine. Then, the hydroxyl group can be converted to an amine, or a different strategy can be employed.

For the purpose of this guide, we will focus on a plausible two-step synthesis. First, the reduction of the nitro group to an amine, followed by a condensation reaction with a 1,2-dicarbonyl compound to form the quinoxaline ring.

Experimental Protocol: Synthesis of a Substituted Quinoxaline

This protocol details the synthesis of a quinoxaline derivative from 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde via a two-step process.

Step 1: Reduction of the Nitro Group

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (1.95 g, 10 mmol) in ethanol (50 mL).

  • Catalyst Addition: To this solution, add Palladium on carbon (10% w/w, 0.1 g).

  • Hydrogenation: Fit the flask with a balloon filled with hydrogen gas. Purge the flask with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Filtration and Concentration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol (2 x 10 mL). Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-hydroxy-4,5-dimethylbenzaldehyde. This intermediate is used directly in the next step.

Step 2: Condensation to form the Quinoxaline Ring

  • Reaction Setup: To the crude 3-amino-2-hydroxy-4,5-dimethylbenzaldehyde from the previous step, add ethanol (50 mL) and a 1,2-dicarbonyl compound such as benzil (2.10 g, 10 mmol).

  • Acid Catalyst: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Visualization: Quinoxaline Synthesis Workflow

G A 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde B Step 1: Reduction (H₂, Pd/C) A->B C 3-Amino-2-hydroxy- 4,5-dimethylbenzaldehyde (Intermediate) B->C D Step 2: Condensation (Benzil, Acetic Acid) C->D E Substituted Quinoxaline Product D->E G cluster_0 Reactants A 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde C One-Pot Reaction: - Reduction (Na₂S₂O₄) - Condensation/Cyclization A->C B Aromatic Aldehyde B->C D 2-Substituted Benzimidazole Product C->D G A 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde B Reduction (H₂, Pd/C) A->B C 2-Aminophenol Intermediate B->C D Condensation with Carboxylic Acid (p-TSA, Toluene, Reflux) C->D E 2-Substituted Benzoxazole Product D->E

Sources

Application

Catalytic reduction of the nitro group in 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Executive Summary This application note details the protocol for the chemoselective reduction of 2-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Executive Summary

This application note details the protocol for the chemoselective reduction of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (Substrate 1 ) to 3-Amino-2-hydroxy-4,5-dimethylbenzaldehyde (Product 2 ).

The Core Challenge: The primary synthetic difficulty lies in reducing the nitro group (


) without affecting the sensitive aldehyde moiety (

) or causing hydrogenolysis of the benzylic positions. Standard catalytic hydrogenation methods (e.g.,

) often lack the required chemoselectivity, leading to the formation of benzyl alcohols or over-reduced alkanes.

The Solution: This guide presents two validated catalytic protocols:

  • Protocol A (Recommended): Catalytic Transfer Hydrogenation (CTH) using Hydrazine Hydrate over Raney Nickel. This method offers superior chemoselectivity and operational safety at ambient pressure.

  • Protocol B (Alternative): Heterogeneous Hydrogenation using sulfided Platinum on Carbon (

    
    ) to poison carbonyl reduction activity.
    

Chemical Context & Substrate Analysis

Substrate: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Molecular Weight: 195.17 g/mol

Structural Considerations:

  • Steric Crowding: The nitro group at position 3 is flanked by a phenolic hydroxyl (C2) and a methyl group (C4). This steric bulk may retard reduction rates compared to unhindered nitroarenes, requiring optimized catalyst loading.

  • Electronic Effects: The phenolic hydroxyl group (C2) acts as an electron-donor but also facilitates intramolecular hydrogen bonding. In the product, the resulting amine at C3 will form a strong H-bond network with the C2-hydroxyl and C1-aldehyde, stabilizing the molecule but increasing the risk of acid-catalyzed self-condensation (imine formation).

  • Aldehyde Sensitivity: The C1-aldehyde is highly electrophilic. In the presence of the newly formed amine, there is a risk of intermolecular Schiff base formation (polymerization).

Mechanistic Pathway & Selectivity

The following diagram illustrates the target pathway versus common pitfalls (over-reduction and condensation).

ReductionPathway Substrate Substrate (Nitro-Aldehyde) Intermediate Intermediate (Hydroxylamine) Substrate->Intermediate Step 1: 2e- / 2H+ SideProduct1 Side Product A (Amino-Alcohol) Substrate->SideProduct1 Direct C=O Reduction Product Target Product (Amino-Aldehyde) Intermediate->Product Step 2: 4e- / 4H+ (Fast) Product->SideProduct1 Over-reduction (Non-selective Catalyst) SideProduct2 Side Product B (Polymeric Imine) Product->SideProduct2 Self-Condensation (Acidic pH / High Conc.)

Figure 1: Reaction pathway highlighting the chemoselectivity required to avoid alcohol formation (Side Product A) and polymerization (Side Product B).

Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Best for: High selectivity, lab-scale to pilot-scale, ambient pressure.

Reagents:

  • Substrate (1.0 eq)

  • Hydrazine Hydrate (

    
    ) (3.0 - 5.0 eq)
    
  • Raney Nickel (approx. 10-20 wt% of substrate) or

    
     + Activated Carbon.
    
  • Solvent: Methanol or Ethanol (Degassed).

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (10 g, 51.2 mmol) and Methanol (100 mL). Ensure the vessel is purged with Nitrogen (

    
    ) to remove oxygen.
    
  • Catalyst Addition: Add Raney Nickel (2.0 g, washed with methanol) as a slurry. Caution: Raney Nickel is pyrophoric. Handle under inert atmosphere.

  • Thermal Equilibration: Heat the mixture to 50°C with gentle stirring.

  • Reductant Addition: Add Hydrazine Hydrate (7.7 g, 154 mmol) dropwise via a syringe pump or dropping funnel over 30 minutes.

    • Note: Nitrogen gas evolution will be observed. Ensure adequate venting.

  • Reaction: Reflux the mixture (approx. 65°C) for 2–4 hours. Monitor via HPLC (see Section 5).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen blanket). Do not let the catalyst dry out.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize immediately from Ethanol/Water or store under Argon. The amino-aldehyde is prone to oxidation.[2][3]

Why this works: Hydrazine decomposes on the metal surface to generate active hydrogen species that are energetically favorable for nitro reduction but kinetically slow for carbonyl reduction under these conditions [1].

Protocol B: Sulfided Pt/C Hydrogenation

Best for: Large scale, strict solvent limitations, closed systems.

Reagents:

  • Substrate (1.0 eq)

  • Catalyst: 5% Pt/C (Sulfided) - commercially available "poisoned" catalyst.

  • Hydrogen Gas (

    
    ).
    
  • Solvent: Ethyl Acetate or THF.

Step-by-Step Procedure:

  • Loading: In a high-pressure autoclave, dissolve the substrate in Ethyl Acetate (0.1 M concentration).

  • Catalyst: Add 5% sulfided Pt/C (5 wt% loading relative to substrate).

  • Pressurization: Purge with

    
     (3x), then charge with 
    
    
    
    to 5 bar (approx. 75 psi).
  • Reaction: Stir at 25°C–30°C. Do not heat initially. The reaction is exothermic.

  • Monitoring: Check

    
     uptake. When uptake plateaus, sample for HPLC.
    
  • Work-up: Filter catalyst and evaporate solvent.

Why this works: Sulfur poisons the highly active sites on the Platinum crystallites responsible for carbonyl activation, retaining activity for the more easily reducible nitro group [2].

Analytical Control & Data Interpretation

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm and 280 nm.

Data Summary Table:

CompoundRetention Time (Approx)Mass Spec (ESI+)Notes
Substrate (Nitro) 12.5 min196.2

Distinct

UV signature.
Intermediate (Hydroxylamine) 9.8 min182.2

Transient; indicates incomplete rxn.
Target Product (Amine) 6.2 min166.2

Shifts to earlier RT (more polar).
Impurity (Benzyl Alcohol) 8.5 min168.2

Result of over-reduction (Protocol B risk).

Troubleshooting & Optimization

Issue: Formation of Benzyl Alcohol (Over-reduction)

  • Cause: Catalyst too active or reaction time too long.

  • Fix: Switch to Protocol A (Hydrazine). If using Protocol B, add 0.1 eq of Zinc Acetate (

    
    ) to the reaction mixture; Zn ions selectively inhibit carbonyl reduction on Pt surfaces.
    

Issue: Incomplete Conversion (Stalling at Hydroxylamine)

  • Cause: Steric hindrance of the 4,5-dimethyl/2-hydroxy groups preventing full adsorption.

  • Fix: Increase temperature to reflux (Protocol A) or increase pressure to 10 bar (Protocol B). Ensure vigorous stirring to overcome mass transfer limitations.

Issue: Product Instability (Darkening/Tars)

  • Cause: The product is an o-amino benzaldehyde, which is unstable in air (oxidation) and acidic media (polymerization).

  • Fix: Store the product as a hydrochloride salt (precipitate with HCl/Ether) if the next step allows, or use immediately in the subsequent synthesis step (telescoping).

References

  • Wang, D., et al. "Chemoselective catalytic transfer hydrogenation of nitroarenes using hydrazine hydrate over magnetic carbon-supported iron oxide nanoparticles." Industrial & Engineering Chemistry Research, vol. 52, no. 46, 2013, pp. 16149-16156.

  • Corma, A., & Serna, P. "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science, vol. 313, no. 5785, 2006, pp. 332-334.

  • Blaser, H. U., et al. "Selective hydrogenation for fine chemicals: recent trends and new developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45-69.

  • BenchChem Technical Support. "Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde." BenchChem Application Notes, 2024.

Sources

Method

Application Note: Synthesis of Bioactive Benzoquinones Using 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale In the landscape of pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

In the landscape of pharmaceutical synthesis, highly functionalized aromatic precursors are critical for building complex pharmacophores. 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde serves as an exceptional scaffold for the synthesis of highly substituted catechols and biologically active toluquinones[1].

The primary pharmaceutical application of this precursor is its conversion into Aurantiogliocladin (2,3-dimethoxy-5,6-dimethyl-p-benzoquinone) and its analogs. Aurantiogliocladin is a naturally occurring fungal metabolite that has garnered significant attention in modern drug development for its potent anti-biofilm properties[2]. Unlike traditional bactericidal agents that exert high evolutionary pressure on pathogens (leading to resistance phenomena like MRSA), aurantiogliocladin operates at subtoxic concentrations to inhibit biofilm formation in strains such as Staphylococcus epidermidis and Bacillus cereus[2].

This application note details the causality, mechanistic rationale, and self-validating protocols required to utilize 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde in the total synthesis of these critical anti-biofilm agents.

Mechanistic Pathway: The Dakin Oxidation to Quinone Workflow

The transformation of 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde relies fundamentally on the [3]. The ortho-hydroxyl group and the strongly electron-withdrawing meta-nitro group activate the aldehyde, making it highly susceptible to nucleophilic attack by the hydroperoxide anion (


)[3].

Following the Dakin oxidation, the resulting catechol undergoes a sequence of protection (dimethylation), catalytic reduction, diazo coupling, and final oxidation to yield the p-benzoquinone target[1].

SynthesisWorkflow A 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde B Dakin Oxidation (H2O2, NaOH) A->B C 4,5-Dimethyl-3-nitrocatechol B->C D Dimethylation (Me2SO4, K2CO3) C->D E 1,2-Dimethoxy-4,5-dimethyl-3-nitrobenzene D->E F Reduction (H2, Raney Ni) E->F G 3-Amino-1,2-dimethoxy-4,5-dimethylbenzene F->G H 1. Diazo Coupling 2. Reduction (Na2S2O4) G->H I Diamine Intermediate H->I J Oxidation (FeCl3) I->J K Aurantiogliocladin J->K

Fig 1: Synthetic route from 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde to Aurantiogliocladin.

Validated Experimental Protocols

As a self-validating system, each protocol below includes observable metrics (temperature shifts, phase changes, colorimetric indicators) to ensure the chemist can verify the success of the reaction in situ before proceeding to downstream isolation.

Protocol A: Dakin Oxidation to 4,5-Dimethyl-3-nitrocatechol
  • Causality: The alkaline environment deprotonates

    
     to generate the active nucleophile. The reaction is highly exothermic due to the cleavage of the peroxide bond and subsequent aryl migration[3].
    
  • Procedure:

    • Dissolve 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (1.0 eq) in 5% aqueous NaOH (3.5 eq) at 80°C to form the sodium salt.

    • Rapidly cool the mixture with shaking to suspend the sparingly soluble salt.

    • Add 3% aqueous

      
       (1.25 eq) dropwise.
      
  • Self-Validation Checkpoint: Monitor the internal temperature. A spontaneous exotherm from ~20°C to 48°C over 20 minutes confirms the initiation and progression of the aryl migration[1].

  • Isolation: Cool the mixture, acidify with concentrated HCl, and extract the resulting dark precipitate with boiling light petroleum (b.p. 40–60°C).

Protocol B: Dimethylation of the Catechol
  • Causality: The catechol hydroxyls must be protected to prevent premature oxidation during the subsequent nitro-reduction step. Anhydrous ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     is chosen as a mild base to generate phenoxide ions without degrading the electron-rich aromatic ring.
    
  • Procedure:

    • Combine the nitrocatechol (1.0 eq), acetone, dimethyl sulfate (

      
      , 4.7 eq), and anhydrous 
      
      
      
      (excess).
    • Reflux the mixture vigorously for 10 hours.

    • Filter the mixture, boil the filtrate with water for 30 minutes to destroy excess dimethyl sulfate, and cool to 0°C.

  • Self-Validation Checkpoint: The transformation from a dark catechol precipitate to the formation of colourless nacreous plates (m.p. 77-78°C) confirms successful etherification[1].

Protocol C: Catalytic Reduction and Quinone Formation
  • Causality: To form the para-benzoquinone, a second oxygen functionality must be introduced para to the existing amine. This is achieved via diazo coupling, reduction to a diamine, and immediate biphasic oxidation. The biphasic system prevents over-oxidation by sequestering the product in the organic layer[1].

  • Procedure:

    • Reduction: Shake the nitro-ether in ethanol with Raney Nickel and

      
       at atmospheric pressure for 2 hours to yield the amine.
      
    • Diazo Coupling: Couple the amine in acid solution with diazotised sulphanilic acid.

    • Diamine Formation: Without isolating the azo-compound, reduce it in situ using alkaline sodium dithionite (

      
      ).
      
    • Oxidation: Oxidize the crude diamine using aqueous ferric chloride (

      
      ) under a protective layer of cold light petroleum.
      
  • Self-Validation Checkpoint: The immediate partitioning of bright orange crystals into the light petroleum layer visually confirms the formation of the target benzoquinone, Aurantiogliocladin[1].

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and analytical markers for this synthetic workflow based on established literature values.

StepReaction TypeKey ReagentsIntermediate / ProductExpected Yield (%)Physical Appearance
1 Dakin Oxidation3%

, 5% NaOH
4,5-Dimethyl-3-nitrocatechol30 – 35%Dark precipitate
2 Dimethylation

,

, Acetone
1,2-Dimethoxy-4,5-dimethyl-3-nitrobenzene70 – 75%Colourless plates
3 Catalytic Reduction

, Raney Ni, EtOH
3-Amino-1,2-dimethoxy-4,5-dimethylbenzene> 85%Thin prisms (as derivative)
4 Diazo CouplingSulphanilic acid,

Diamine intermediateIn situUnisolated
5 Oxidation

, Light Petroleum
Aurantiogliocladin40 – 50%Orange crystals

Note: Yields are representative of optimized batch processes utilizing the 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde precursor[1].

Pharmaceutical Applications: Biofilm Inhibition

The ultimate value of utilizing 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde lies in the biological activity of its downstream products. are currently being screened in chemical libraries to develop adjuvants for antibiotic therapies[2].

Because aurantiogliocladin acts as a bacteriostatic agent rather than a bactericidal one, it successfully inhibits biofilm formation at sub-minimum inhibitory concentrations (sub-MIC)[2]. For example, against Bacillus cereus, it demonstrates a 37% biofilm inhibition at just 32 µg/mL (well below its MIC of 128 µg/mL)[2]. By synthesizing analogs of this compound via the highly modular Dakin-to-Quinone pathway described above, drug development professionals can fine-tune the steric and electronic properties of the quinone ring to maximize quorum-quenching activity against multidrug-resistant pathogens[4].

References

  • Baker, W., McOmie, J. F. W., & Miles, D. (1953). "168. Synthesis of aurantiogliocladin." Journal of the Chemical Society (Resumed), 820-821. URL: [Link]

  • Yuyama, K. T., et al. (2017). "Aurantiogliocladin inhibits biofilm formation at subtoxic concentrations." AIMS Microbiology, 3(1), 50-60. URL: [Link]

Sources

Application

Coordination chemistry and metal complexation of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Topic: Coordination Chemistry and Metal Complexation of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Development Chemists Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coordination Chemistry and Metal Complexation of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Drug Development Chemists

Introduction: The Strategic Value of the Ligand Scaffold

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (3-NO2-4,5-DMBA) represents a highly specialized scaffold in coordination chemistry. Unlike simple salicylaldehyde, this derivative features a "push-pull" electronic environment that drastically alters its chelating properties:

  • Steric Constraint: The ortho-nitro group (position 3) creates steric bulk near the phenolic oxygen, influencing the bite angle of the chelate ring.

  • Electronic Modulation: The electron-withdrawing nitro group (

    
    ) increases the acidity of the phenolic proton (
    
    
    
    reduction), enhancing the ligand's ability to deprotonate and coordinate with hard Lewis acids (e.g.,
    
    
    ,
    
    
    ). Conversely, the electron-donating methyl groups at positions 4 and 5 stabilize the aromatic ring against oxidative degradation during catalysis.

This guide details the protocols for synthesizing this ligand, derivatizing it into Schiff bases (the primary route for stable complexation), and characterizing the resulting metal frameworks.

Protocol A: Ligand Synthesis & Purification

Note: If the specific 3-nitro derivative is not commercially available, it is synthesized via controlled nitration of 2-hydroxy-4,5-dimethylbenzaldehyde.

Reagents & Equipment
  • Precursor: 2-Hydroxy-4,5-dimethylbenzaldehyde (CAS: 1666-03-1).[1]

  • Nitrating Agent: Glacial Acetic Acid, Conc.

    
     (69%), Conc. 
    
    
    
    .
  • Apparatus: 3-neck round-bottom flask (RBF), dropping funnel, ice-salt bath (

    
    ).
    
Step-by-Step Methodology
  • Solubilization: Dissolve 10.0 g of 2-hydroxy-4,5-dimethylbenzaldehyde in 40 mL of glacial acetic acid in the RBF. Cool to

    
    .
    
  • Nitration: Prepare a mixture of

    
     conc. 
    
    
    
    and
    
    
    conc.
    
    
    . Add this dropwise to the RBF over 45 minutes.
    • Critical Checkpoint: Maintain temperature

      
      . Higher temperatures favor dinitration or oxidation of the aldehyde group.
      
  • Quenching: Stir for 2 hours at

    
    , then pour the mixture onto 200 g of crushed ice.
    
  • Isolation: A yellow precipitate (3-nitro isomer) forms. Filter, wash with cold water until pH is neutral.

  • Purification: Recrystallize from hot ethanol.

    • Validation: Melting point should be sharp (approx. range

      
      , distinct from the precursor's 
      
      
      
      ).

Protocol B: Schiff Base Derivatization (The Preferred Ligand System)

Direct complexation of the aldehyde is possible but often labile. The industry standard is to condense the aldehyde with a diamine to form a tetradentate Schiff base (


 donor set), providing kinetic stability for biological applications.

Target Ligand:


-bis(2-hydroxy-4,5-dimethyl-3-nitrobenzylidene)ethylenediamine (Salen-type).
Workflow Diagram

SynthesisWorkflow Precursor 2-OH-4,5-dimethyl benzaldehyde Nitration Nitration (HNO3/H2SO4, 0°C) Precursor->Nitration Electrophilic Subst. Ligand 3-NO2-4,5-DMBA (Ligand L) Nitration->Ligand Isolation Schiff Condensation (Ethylenediamine) Ligand->Schiff -H2O Complexation Metal Complexation (M(OAc)2, Reflux) Schiff->Complexation + M(II) Salt

Figure 1: Synthetic pathway from precursor to stable metal complex.

Methodology
  • Stoichiometry: Mix 2 equivalents of 3-NO2-4,5-DMBA with 1 equivalent of ethylenediamine in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid or piperidine to catalyze the imine formation.

  • Reflux: Reflux at

    
     for 4 hours. The solution typically deepens in color (yellow to orange/red).
    
  • Workup: Cool to room temperature. The Schiff base ligand precipitates. Filter and dry.[2][3]

Protocol C: Metal Complexation (General Procedure)

This protocol applies to divalent metal ions (


, 

,

,

).
Reagents
  • Ligand: Schiff base from Protocol B (or pure 3-NO2-4,5-DMBA for bis-complexes).

  • Metal Salt: Metal Acetates (

    
    ) are preferred over chlorides to avoid chloride bridging and to act as a base for phenolic deprotonation.
    
Step-by-Step
  • Ligand Solution: Dissolve

    
     of the Ligand in 
    
    
    
    hot ethanol/methanol (1:1).
  • Metal Addition: Dissolve ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     of Metal Acetate in 
    
    
    
    hot methanol. Add dropwise to the ligand solution.[3][4]
  • Reflux: Reflux for 3–6 hours.

    • Observation: A distinct color change indicates chelation (e.g.,

      
       often yields green/brown; 
      
      
      
      yields red/orange).
  • Precipitation: If no precipitate forms, reduce volume by 50% on a rotary evaporator and cool overnight.

  • Drying: Vacuum dry over anhydrous

    
    .
    

Analytical Validation & Characterization

Trustworthiness in coordination chemistry relies on proving the donor atom set. Use this reference table to validate your complexes.

Table 1: Diagnostic Spectral Signatures
TechniqueFunctional Group / ParameterExpected Observation (Free Ligand)Expected Observation (Metal Complex)Mechanistic Insight
FT-IR ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(Phenolic)
Broad band

Disappears Confirms deprotonation and M-O bond formation.
FT-IR

(Azomethine)
Sharp peak

Shift to lower freq (

)
Indicates coordination via Azomethine Nitrogen.
FT-IR

AbsentNew bands

Direct evidence of metal-ligand bonding.
1H NMR

Proton
Singlet

Disappears (in diamagnetic complexes)Confirms loss of phenolic proton.
UV-Vis d-d TransitionsAbsentWeak bands in visible region (

)
Geometry determination (e.g., Tetrahedral vs Octahedral).
Magnetism

(B.M.)
N/A

:

;

: Diamagnetic (Sq. Pl.) or

(Oct)
Determines oxidation state and geometry.

Application Note: Biological & Catalytic Screening

A. Antimicrobial Assay (MIC Determination)

The nitro group at position 3 enhances the lipophilicity and electron affinity of the complex, often increasing potency against Gram-positive bacteria (e.g., S. aureus).

  • Solvent: Dissolve complexes in DMSO (

    
     stock).
    
  • Method: Serial dilution in Mueller-Hinton broth.

  • Control: Compare against the free ligand. Expectation: The metal complex should show lower MIC values due to Chelation Theory (reduced polarity of the metal ion, increasing cell wall penetration).

B. Catalytic Oxidation

These complexes (especially Co and Cu) are excellent catalysts for the oxidation of benzyl alcohol to benzaldehyde.

  • Conditions:

    
     catalyst, 
    
    
    
    (oxidant), Acetonitrile,
    
    
    .
Mechanism of Action Diagram

Mechanism LigandState Free Ligand (Lipophilic Barrier) Chelation Chelation (Charge Delocalization) LigandState->Chelation + Metal Ion Penetration Membrane Penetration Chelation->Penetration Increased Lipophilicity (Overton's Concept) Target Intracellular Target (DNA/Enzyme Inhibition) Penetration->Target Oxidative Stress (Nitro Group Reduction)

Figure 2: Mechanism of enhanced biological activity via chelation and nitro-group pharmacophores.

References

  • Sigma-Aldrich. Product Specification: 2-Hydroxy-4,5-dimethylbenzaldehyde (CAS 1666-03-1). Merck KGaA.[1] Link

  • BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block.Link

  • Organic Syntheses. Preparation of m-Nitrobenzaldehyde and derivatives. Org.[2][3][5] Synth. Coll. Vol. 3, 59. Link

  • ResearchGate. Synthesis and characterization of iron (III) complexes of substituted hydrazones. Int. J. Adv.[6] Chem. Res. Link

  • MDPI. Biological Activity of Metal Complexes: Special Issue.Link

  • NIH/PMC. Crystal structure and hydrogen bonding in 2-Hydroxy-3-nitrobenzaldehyde.Link

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvent selection for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Executive Summary & Solvent Strategy Recrystallizing 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde requires navigating a complex solubility profile. The molecule contains conflicting functional groups: a lipophilic dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Solvent Strategy

Recrystallizing 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde requires navigating a complex solubility profile. The molecule contains conflicting functional groups: a lipophilic dimethyl-substituted benzene core and polar nitro/aldehyde groups. Furthermore, the ortho-hydroxyl and ortho-nitro/aldehyde arrangement creates strong intramolecular hydrogen bonding , which significantly alters solubility compared to its para isomers.

Primary Recommendation: Two-Solvent System (Ethanol/Water) For 90% of purification scenarios involving this compound, a binary system of Ethanol (95%) and Water is the most robust method. It balances the dissolving power of ethanol for the organic core with the precipitating power of water for the nitro-functionalized lattice.

Secondary Recommendation: Glacial Acetic Acid If the crude material is heavily contaminated with tarry nitration byproducts, recrystallization from hot glacial acetic acid is superior for initial cleanup, though yield is often lower.

Technical Troubleshooting & FAQs

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the boiling point of the solvent mixture is higher than the melting point of the solute in the presence of impurities (impurities depress the melting point). It is common with nitro-aldehydes. Corrective Protocol:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Add Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.

  • Slow Cool: Remove from heat and allow to cool very slowly with vigorous stirring.

  • Seed: When the temperature reaches ~60°C, add a "seed crystal" of pure product. If none exists, scratch the inner glass wall with a glass rod to create nucleation sites.

Q2: My yield is low (<50%). Where did the product go?

Diagnosis: The 3-nitro group is electron-withdrawing, making the phenolic proton more acidic (


 drops significantly). In basic or neutral water, some product may remain ionized and soluble.
Corrective Protocol: 
  • Acidify the Water: When using the Ethanol/Water method, ensure the "Water" component is actually 0.1 M HCl . This suppresses the ionization of the phenol group (

    
    ), forcing the molecule out of the solution and into the crystal lattice.
    
Q3: How do I separate the 3-nitro isomer from the 5-nitro byproduct?

Diagnosis: Nitration of 2-hydroxy-4,5-dimethylbenzaldehyde often yields a mixture of 3-nitro (desired) and 5-nitro isomers. Corrective Protocol:

  • Exploit Intramolecular H-Bonding: The 3-nitro isomer forms a strong hydrogen bond between the -OH and the -NO2 (or -CHO). This makes it less polar and more volatile than the 5-nitro isomer.

  • Solvent Wash: Triturate the crude solid with cold benzene or toluene . The 3-nitro isomer is generally more soluble in non-polar aromatics due to internal H-bonding, while the 5-nitro isomer (more polar) remains as a solid. Filter the solid (5-nitro) and evaporate the filtrate to recover the 3-nitro isomer, then recrystallize.

Detailed Experimental Protocols

Method A: The Ethanol/Water Binary System (Standard)

Best for: Final purification of material with >85% purity.

ParameterSpecification
Solvent A (Good) Ethanol (95% or Absolute)
Solvent B (Bad) Water (acidified with 1% HCl)
Temperature Reflux (~78°C)

4°C
Expected Recovery 70-85%

Step-by-Step:

  • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add Ethanol in small portions (5-10 mL) while heating on a steam bath/hot plate.

  • Swirl continuously. Add just enough hot ethanol to dissolve the solid completely. Note: If dark insoluble specks remain, filter hot.

  • Remove from heat. Immediately add Water dropwise.

  • Stop adding water the moment a permanent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the turbidity.

  • Insulate the flask with a towel and let it cool to room temperature undisturbed.

  • Cool in an ice bath (0-4°C) for 30 minutes.

  • Filter crystals via vacuum filtration and wash with cold 50% EtOH/Water.

Method B: Glacial Acetic Acid (Cleanup)

Best for: Crude material from nitration containing tars or oxidation byproducts.

  • Dissolve crude material in minimum boiling Glacial Acetic Acid .

  • (Optional) Add activated charcoal (1% by weight), boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly.

  • If crystallization is slow, dilute the acetic acid solution with water until cloudy.

  • Warning: Acetic acid solvates are common. Dry the crystals thoroughly under high vacuum (0.1 mmHg) at 40°C to remove trapped solvent.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the physical state and purity of your starting material.

RecrystallizationLogic Start Crude 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde CheckPurity Analyze Purity (TLC/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tarry CheckPurity->LowPurity SolventChoice1 Primary Method: Ethanol / Water (Acidified) HighPurity->SolventChoice1 SolventChoice2 Cleanup Method: Glacial Acetic Acid LowPurity->SolventChoice2 Remedy2 Remedy: Triturate with Cold Toluene (Remove 5-nitro isomer) LowPurity->Remedy2 If Isomer Mix OilingCheck Is it Oiling Out? SolventChoice1->OilingCheck Final Pure Crystalline Product SolventChoice2->Final Remedy1 Remedy: Reheat & Add Seed Crystal OilingCheck->Remedy1 Yes OilingCheck->Final No Remedy1->Final Remedy2->SolventChoice1

Figure 1: Decision tree for solvent selection and troubleshooting based on crude material characteristics.

References

  • Organic Syntheses. (1955). m-Nitrobenzaldehyde Dimethylacetal and m-Nitrobenzaldehyde General Procedures. Org. Synth. Coll. Vol. 3, 644. Retrieved from [Link]

  • PubChem. (2024). 4,5-Dimethyl-2-nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Optimization

Minimizing side reactions in the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in the Nitration of 2-Hydroxy-4,5-dimethylbenzaldehyde Part 1: Core Dire...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in the Nitration of 2-Hydroxy-4,5-dimethylbenzaldehyde

Part 1: Core Directive & Mechanistic Insight

The Objective: You are aiming to synthesize 3-nitro-2-hydroxy-4,5-dimethylbenzaldehyde . In this substrate, the electronic landscape is dominated by the hydroxyl group (-OH) at position 2. To minimize side reactions, you must exploit the cooperative directing effects while mitigating steric crowding and the lability of the aldehyde group.

The Electronic Battlefield:

  • The Activators: The -OH group (C2) is a strong ortho/para director. The methyl groups (C4, C5) are weak ortho/para directors.

  • The Deactivator: The formyl group (-CHO, C1) is a meta director and an oxidation risk.

  • The Target (Position 3): This site is electronically "super-activated." It is ortho to the strong -OH donor, ortho to the C4-methyl, and meta to the electron-withdrawing -CHO.

  • The Trap (Position 6): This site is meta to the -OH (no activation) and ortho to the deactivated -CHO. Nitration here is electronically disfavored.

  • The Hazard (Ipso-Substitution): Due to the high electron density provided by the -OH and two -CH3 groups, the ring is prone to ipso-attack at C1, where the nitronium ion (

    
    ) displaces the formyl group, resulting in a dinitrophenol derivative (loss of your aldehyde).
    

Strategic Imperative: You must use mild, kinetically controlled conditions . Thermodynamic control or harsh reagents (conc.


/

at high temp) will favor ipso-substitution (displacement of -CHO) and oxidation (formation of benzoic acid).

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Regioselectivity & Side Products

Q1: I am observing a significant loss of the aldehyde peak in NMR and the appearance of a new aromatic proton. What is happening? Diagnosis: You are likely experiencing Ipso-Nitration .[1][2] Mechanism: The position 3 (between -OH and -CH3) is sterically crowded ("buttressing effect"). If the nitronium ion concentration is too high or the temperature is elevated, the electrophile may attack the C1 position (ipso to CHO). The resulting intermediate eliminates the formyl group, leading to 2-nitro-4,5-dimethylphenol (or a dinitro species). Corrective Action:

  • Switch Solvent: Move from sulfuric acid to Glacial Acetic Acid (AcOH) . AcOH moderates the activity of the nitronium ion.

  • Lower Temperature: Maintain reaction temperature strictly between 0°C and 5°C .

  • Reagent Control: Use stoichiometric amounts of

    
     (1.0–1.05 eq). Do not use excess.
    

Q2: My product contains a carboxylic acid impurity (2-hydroxy-4,5-dimethylbenzoic acid). How do I stop the oxidation? Diagnosis: The aldehyde is being oxidized by the nitric acid/oxidant mixture.[3] Corrective Action:

  • Avoid Fuming Nitric Acid: Use 70%

    
     or metal nitrates (e.g., 
    
    
    
    ) which release
    
    
    more slowly in situ.
  • Protect the Aldehyde (Optional): If oxidation persists >10%, convert the aldehyde to a diacetate (using acetic anhydride) prior to nitration. The diacetate is stable to oxidation and hydrolyzes back to the aldehyde during aqueous workup.

Category 2: Reaction Conditions

Q3: The reaction mixture turns into a dark tar/polymer. How can I prevent this? Diagnosis: This indicates uncontrolled exothermic polymerization, common in electron-rich phenols. Corrective Action:

  • Dilution: Increase the solvent volume (AcOH) to 10-15 volumes relative to the substrate.

  • Quenching: Do not let the reaction stir overnight. Monitor by TLC every 15 minutes. Once the starting material is consumed, quench immediately on crushed ice.

Part 3: Optimized Experimental Protocol

Protocol: Regioselective Synthesis of 3-Nitro-2-hydroxy-4,5-dimethylbenzaldehyde

Reagents:

  • Substrate: 2-Hydroxy-4,5-dimethylbenzaldehyde (1.0 eq)

  • Solvent: Glacial Acetic Acid (10 mL per gram of substrate)

  • Reagent: 70% Nitric Acid (

    
    ) (1.05 eq)
    
  • Quench: Crushed Ice / Water[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the substrate in Glacial Acetic Acid.

  • Cooling: Submerge the flask in an ice/salt bath. Cool the internal solution to 0–2°C .

  • Addition: Prepare a solution of

    
     (1.05 eq) in a small volume of Acetic Acid. Add this solution dropwise  over 30–45 minutes.
    
    • Critical: Do not allow the internal temperature to rise above 5°C .

  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). Look for the appearance of a yellow spot (nitro compound) and disappearance of the starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a yellow solid.[4]

  • Isolation: Filter the solid. Wash copiously with cold water to remove acid traces.[4]

  • Purification: Recrystallize from Ethanol or Methanol if necessary to remove trace oxidation byproducts.

Quantitative Data Summary:

ParameterRecommended RangeImpact of Deviation
Temperature 0°C – 5°C>10°C: Increased Oxidation & Ipso-substitution.
Stoichiometry (

)
1.0 – 1.05 eq>1.1 eq: Dinitration risk.
Solvent Glacial Acetic Acid

:
Too harsh; promotes tar/oxidation.
Addition Rate 30–60 minsRapid: Localized hotspots causing tar formation.

Part 4: Visualizing the Pathway

The following diagram illustrates the competition between the desired regioselective nitration and the primary side reactions (Oxidation and Ipso-substitution).

NitrationPathways SM 2-Hydroxy-4,5-dimethylbenzaldehyde (Substrate) Cond_Mild Mild Conditions (AcOH, 0°C, 1 eq HNO3) SM->Cond_Mild Cond_Harsh Harsh Conditions (H2SO4, >10°C, Excess HNO3) SM->Cond_Harsh Prod_Target 3-Nitro-2-hydroxy-4,5-dimethylbenzaldehyde (MAJOR TARGET) Cond_Mild->Prod_Target Electronic Activation (Ortho to OH) Prod_Ox 2-Hydroxy-4,5-dimethylbenzoic Acid (Oxidation Side Product) Cond_Mild->Prod_Ox Trace Oxidation Cond_Harsh->Prod_Target Reduced Yield Cond_Harsh->Prod_Ox Strong Oxidation Prod_Ipso 2-Nitro-4,5-dimethylphenol (Ipso-Substitution / Loss of CHO) Cond_Harsh->Prod_Ipso Ipso Attack (Displacement of CHO)

Figure 1: Reaction pathway logic showing the divergence between the desired ortho-nitration (Position 3) and competitive side reactions based on condition severity.

References

  • BenchChem. (2025).[4] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. Retrieved from

  • Organic Syntheses. (1955). m-Nitrobenzaldehyde Dimethylacetal. Org. Synth. Coll. Vol. 3, p.644. Retrieved from

  • Lumen Learning. (2023). Oxidation of Alcohols & Aldehydes. Retrieved from

  • Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. Retrieved from

  • National Institutes of Health (NIH). (2025). Ipso-nitration in organic synthesis. Retrieved from

Sources

Troubleshooting

Overcoming solubility issues with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde in aqueous media

The following technical guide addresses the solubility challenges associated with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde , a highly functionalized aromatic building block often used in the synthesis of dihydropyridin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde , a highly functionalized aromatic building block often used in the synthesis of dihydropyridine calcium channel blockers and Schiff base ligands.

This content is structured as a Technical Support Center resource, designed for immediate application in research and development workflows.

Topic: Overcoming Aqueous Solubility Barriers Document ID: TS-SOL-2H45D3N Audience: Medicinal Chemists, Formulation Scientists, Process Engineers

The Core Challenge: "The Dual-Ortho Lock"

Before attempting solubilization, it is critical to understand why this molecule resists aqueous media. It is not merely lipophilic; it is structurally "locked."

  • Structural Analysis: The 2-hydroxy group is flanked by an aldehyde group at position 1 and a nitro group at position 3.

  • The Mechanism: This creates a Dual Intramolecular Hydrogen Bonding network. The phenolic proton is tightly bound to the carbonyl oxygen of the aldehyde and the oxygen of the nitro group. This "hides" the polar hydroxyl group from the solvent, effectively making the molecule behave like a non-polar hydrocarbon.

  • The Methyl Effect: The methyl groups at positions 4 and 5 further increase the LogP (partition coefficient), adding significant hydrophobic bulk.

Implication: Simple heating or stirring in water will fail. You must chemically disrupt this internal bonding network or encapsulate the hydrophobic core.

Solubility Decision Matrix (Workflow)

Use the following decision tree to select the optimal solubilization strategy based on your downstream application.

Solubility_Decision_Tree Start Start: Define Application Is_Bio Is this for a Biological Assay (Cell/Enzyme)? Start->Is_Bio Is_Synth Is this for Chemical Synthesis? Start->Is_Synth Toxicity Is DMSO/DMF toxicity a concern? Is_Bio->Toxicity Yes pH_Stable Is the reaction base-tolerant? Is_Synth->pH_Stable Cyclodextrin STRATEGY A: Cyclodextrin Complexation (HP-β-CD) Toxicity->Cyclodextrin Yes (High Sensitivity) Cosolvent STRATEGY B: Cosolvent Spike (DMSO < 0.5%) Toxicity->Cosolvent No (Standard Assay) Salt_Form STRATEGY C: pH Adjustment (Phenolate Salt) pH_Stable->Salt_Form Yes (pH > 7) Organic_Solv STRATEGY D: Full Organic Solvent (THF, EtOH, DMF) pH_Stable->Organic_Solv No (Acidic/Neutral)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Troubleshooting Guides & Protocols

Module A: The pH Adjustment Strategy (Chemical Synthesis)

Concept: The phenolic hydroxyl group is acidic (estimated pKa ~5.5–6.5 due to the electron-withdrawing ortho-nitro group). Deprotonating this group creates a water-soluble phenolate anion.

⚠️ Critical Warning: Aldehydes are unstable in strong alkali (risk of Cannizzaro reaction or Aldol condensation). You must maintain a "Goldilocks" pH zone.

Protocol:

  • Suspend: Suspend 10 mg of the compound in 9 mL of water (it will be cloudy).

  • Titrate: Add 0.1 M NaOH dropwise under vigorous stirring.

  • Monitor: Watch for the dissolution and a characteristic color change (likely intensifying to deep yellow/orange due to the nitrophenolate chromophore).

  • Stop: Stop immediately once the solution clears. Do not exceed pH 8.5.

  • Buffer: Immediately add 1 mL of 100 mM Phosphate Buffer (pH 7.4–8.0) to lock the pH and prevent runaway alkalinity.

Module B: Cosolvent Systems (In Vitro Assays)

Concept: Use a water-miscible organic solvent to dissolve the "locked" neutral form, then dilute into the aqueous medium.

Recommended Solvents:

  • DMSO (Dimethyl sulfoxide): Best overall solvent. Breaks internal H-bonds.

  • DMF (Dimethylformamide): Good alternative, but higher toxicity.

  • Ethanol: Poor solubility due to the compound's high lipophilicity; avoid unless necessary.

The "Flash Dilution" Protocol:

  • Prepare a 100 mM stock solution in pure DMSO. (Solubility is high in pure DMSO).

  • Calculate the final concentration required (e.g., 100 µM).

  • Place the aqueous buffer in a vortexing tube.

  • Inject the DMSO stock directly into the center of the vortexing buffer.

    • Why? Slow addition to static liquid causes local precipitation ("crashing out") that is hard to re-dissolve.

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid assay interference.

Module C: Cyclodextrin Complexation (Sensitive Biological Systems)

Concept: If DMSO is toxic to your cells, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic aromatic ring fits inside the CD cavity, while the outer shell remains water-soluble.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.

  • Add the compound in excess (solid) to this solution.

  • Shake/Stir at room temperature for 24 hours.

  • Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantify the dissolved concentration via UV-Vis (using a DMSO standard curve).

Frequently Asked Questions (FAQ)

Q1: The solution turned bright orange when I added NaOH. Did I degrade the compound?

  • Diagnosis: Likely not.

  • Explanation: Nitrophenols act as pH indicators. The neutral form (low pH) is often pale yellow, while the ionized phenolate form (high pH) is deep orange/red due to resonance delocalization of the negative charge into the nitro group.

  • Verification: Acidify a small aliquot back to pH 4. If the color returns to pale yellow and precipitate forms, the compound is intact. If the color remains dark or changes to brown, oxidation/degradation may have occurred.

Q2: I see a fine precipitate after 2 hours in my cell culture media.

  • Cause: "Ostwald Ripening." The compound is thermodynamically unstable in water at that concentration.

  • Fix:

    • Add a surfactant: Tween 80 (0.05%) or Pluronic F-68 (0.1%) to the media.

    • Reduce the working concentration.

    • Switch from DMSO spike to the Cyclodextrin method (Module C).

Q3: Can I use sonication to dissolve it in pure water?

  • Answer: No.

  • Reasoning: Sonication heats the sample. While it may temporarily disperse the solid, it does not change the thermodynamics. Upon cooling or standing, the compound will re-crystallize, often in a different polymorphic form that is even harder to dissolve. Use chemical solubilization (pH or cosolvents) instead.

Quantitative Data Summary

ParameterEstimated Value / PropertyImplication for Solubility
LogP ~2.5 – 3.2 (Predicted)Highly Lipophilic. Requires organic modifiers.
pKa (Phenol) ~5.5 – 6.5Acidic. Soluble at pH > 7.5.
Water Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble without modification.
DMSO Solubility > 50 mg/mLExcellent stock solvent.
Stability Sensitive to strong base (pH > 10)Avoid 1M NaOH; use titration.

References

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Establishes pKa trends for ortho-nitrophenols).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for nitrobenzaldehyde solubility baselines).
  • BenchChem. (2025).[1][2][3] Synthesis and Properties of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link (Provides structural analog data).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (CAS 99358-21-1) . It synthesizes specific physicochemical data...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (CAS 99358-21-1) . It synthesizes specific physicochemical data with field-proven handling protocols.

Compound Profile & Critical Properties[1][2]

Before addressing stability, verify your material against these specifications. This compound is a specialized intermediate often used in the synthesis of quinones and bioactive scaffolds (e.g., Aurantiogliocladin analogs).

ParameterSpecificationNotes
CAS Number 99358-21-1 Validated identifier
Chemical Name 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehydeAlso: 3-Nitro-4,5-dimethylsalicylaldehyde
Melting Point 146–147 °C Sharp transition; onset of melt often precedes decomposition
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation or thermal stress
Functional Groups Nitro (-NO₂), Aldehyde (-CHO), Phenol (-OH)Tri-functional reactivity risk
pKa (Predicted) ~6.5–7.0 (Phenolic OH)Acidity enhanced by ortho-nitro group

Thermal Stability & High-Temperature Behavior

Core Stability Directive

Maximum Safe Processing Temperature: 110 °C (Inert Atmosphere) Critical Failure Point: >140 °C (Melting/Decomposition)

This compound exhibits a non-linear stability profile heavily dependent on pH and oxidative environment. Unlike simple benzaldehydes, the ortho-nitro group creates a "sacrificial" electronic environment that sensitizes the aldehyde to oxidation and the ring to nucleophilic attack.

The "Danger Zone": High Temperature + Alkalinity

The most common stability failure occurs when users heat this compound in basic media.

  • Mechanism: The Dakin Reaction .

  • Trigger: Heating >60 °C in the presence of base (NaOH, KOH, Carbonates) and trace oxidizers (even air).

  • Result: The aldehyde group (-CHO) is cleaved and replaced by a hydroxyl group (-OH), converting the product into 4,5-dimethyl-3-nitrocatechol .[1]

  • Visual Indicator: Solution turns deep red/brown (formation of quinoid species).

DOT Diagram: Thermal & Chemical Degradation Pathways

StabilityPathways cluster_0 Safe Operating Window Compound 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde (Stable Solid <100°C) Melt Melting Phase (146-147°C) Compound->Melt Heat >140°C Dakin Dakin Oxidation (Base + Heat + Oxidizer) Compound->Dakin pH > 8 + Heat (>60°C) Schiff Schiff Base Formation (Reaction with Amines) Compound->Schiff + Amine (Controlled) Decomp Thermal Decomposition (NO2 Cleavage/Polymerization) Melt->Decomp Prolonged Exposure Catechol 4,5-Dimethyl-3-nitrocatechol (Degradation Product) Dakin->Catechol Aldehyde Loss

Caption: Degradation logic showing the critical risk of alkaline oxidation (Dakin) and thermal melting decomposition.

Troubleshooting Guide (Q&A)

Scenario A: "My product turned black during drying."

Diagnosis: Thermal Decomposition or Oxidative Stress. Root Cause: You likely dried the compound in an oven set above 100°C or without a vacuum. The nitro group facilitates oxidative degradation of the aromatic ring at high temperatures in the presence of oxygen. Solution:

  • Lower Temp: Dry at max 60–80 °C .

  • Vacuum: Always use a vacuum oven to remove oxygen.

  • Recovery: Recrystallize from Ethanol/Acetic Acid to remove the charred byproducts.

Scenario B: "I lost my aldehyde peak in NMR after refluxing in basic ethanol."

Diagnosis: Unintended Dakin Oxidation. Root Cause: Refluxing in basic conditions (even weak bases like carbonates) in the presence of air can convert the aldehyde to a phenol (catechol derivative). Solution:

  • Acidify: Maintain neutral or slightly acidic conditions (Acetic Acid) during high-temperature steps.

  • Inert Gas: Strictly degas solvents and run under Nitrogen/Argon.

Scenario C: "Can I use this compound in a reaction at 180°C (e.g., melt polymerization)?"

Diagnosis: Unsafe Operation. Root Cause: The melting point is 146°C. Operating at 180°C places the compound well into its decomposition window, risking NO₂ release (fume hazard) and tar formation. Solution:

  • Solvent Switch: Use a high-boiling solvent (e.g., DMSO, Sulfolane) to keep the reaction temperature lower (<120°C) if possible.

  • Lewis Acid: Use catalysts to lower the activation energy required, avoiding the need for extreme heat.

Validated Protocol: Synthesis & Purification

Based on Baker et al. (J. Chem. Soc.) and optimized for stability.

Objective: Synthesize and purify 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde while minimizing thermal stress.

Step 1: Nitration (Low Temp)

  • Dissolve 2-hydroxy-4,5-dimethylbenzaldehyde in Glacial Acetic Acid.

  • Cool to 0–5 °C (Ice bath). Critical: Control exotherm.

  • Add Fuming Nitric Acid dropwise.

  • Allow to warm to Room Temp (25°C) only after addition is complete.

Step 2: Quenching & Isolation

  • Pour mixture onto crushed ice.

  • Filter the yellow precipitate immediately.

  • Wash with cold water until filtrate is neutral pH. Residual acid promotes decomposition during drying.

Step 3: Purification (Thermal Safety)

  • Solvent: Recrystallize from Light Petroleum (bp 40-60°C) or Ethanol/Water .

  • Dissolution: Heat solvent to reflux, add solid, and dissolve quickly. Do not hold at reflux for >10 minutes.

  • Drying: Vacuum desiccator over CaCl₂ or oven at 50°C .

Frequently Asked Questions (FAQ)

Q: Is this compound light sensitive? A: Yes. Nitrobenzaldehydes are known to undergo photo-rearrangement (nitro-nitrite rearrangement) upon UV exposure. Store in amber vials.

Q: Can I autoclave this compound for sterilization? A: No. Standard autoclave cycles (121°C, 15 psi) are too close to the melting point and involve moisture, which can hydrolyze the imine intermediates or accelerate oxidation. Filter sterilize solutions instead.

Q: What is the best solvent for high-temperature reactions? A: Glacial Acetic Acid or Toluene . Acetic acid stabilizes the phenolic proton, preventing phenolate formation (which is oxidation-prone). Toluene allows for azeotropic water removal at 110°C, which is a safe upper limit.

References

  • Baker, W., McOmie, J. F. W., & Miles, D. (1953). Synthesis of Aurantiogliocladin. Journal of the Chemical Society, 820-822.

  • BLD Pharm. (2025). Product Datasheet: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (CAS 99358-21-1).[2][3][4][5]

  • Sigma-Aldrich. (2025). Safety Data Sheet (Generic Nitrobenzaldehydes).

Sources

Troubleshooting

Troubleshooting low purity in 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde. The inherent complexities of intro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde. The inherent complexities of introducing multiple functional groups onto an activated phenolic ring system often lead to challenges with product purity. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common issues encountered during this multi-step synthesis.

I. Strategic Synthesis Overview: Choosing the Right Path

The synthesis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde requires two key transformations: electrophilic nitration and formylation. The order in which these reactions are performed is the most critical strategic decision, as it profoundly impacts regioselectivity and the profile of potential impurities.

  • Route A: Nitration Followed by Formylation. This is the recommended and more controlled pathway. It begins with the nitration of the commercially available starting material, 2,3-dimethylphenol. The resulting 4,5-dimethyl-3-nitrophenol intermediate is then subjected to a formylation reaction to yield the final product.

  • Route B: Formylation Followed by Nitration. While plausible, this route is problematic. The initial formylation of 2,3-dimethylphenol would yield 2-hydroxy-3,4-dimethylbenzaldehyde. The subsequent nitration of this intermediate is difficult to control. The ring is highly activated by three electron-donating groups (-OH, two -CH₃), which can lead to over-nitration, oxidation, and a complex mixture of isomers.[1]

Therefore, this guide will focus exclusively on troubleshooting Route A .

Synthetic_Route_A Start 2,3-Dimethylphenol Intermediate 4,5-Dimethyl-3-nitrophenol Start->Intermediate Step 1: Nitration (e.g., NaNO₃ / H₂SO₄) Product 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Intermediate->Product Step 2: Formylation (e.g., Duff Reaction) Troubleshooting_Workflow Start Low Purity Observed Check_Step1 Analyze Step 1 Intermediate (Nitrophenol) Start->Check_Step1 Is the issue from nitration? Check_Step2 Analyze Final Crude Product Start->Check_Step2 Is the issue from formylation/workup? Step1_Oxidation Dark/Tarry Product? Check_Step1->Step1_Oxidation Step1_Isomers Multiple Nitro Isomers? Check_Step1->Step1_Isomers Step2_Conversion Low Conversion? Check_Step2->Step2_Conversion Step2_Purification Oily / Impure Product? Check_Step2->Step2_Purification Sol_Temp Decrease Temperature, Slow Addition Step1_Oxidation->Sol_Temp Yes Sol_Selectivity Strict Temp Control (0-5°C) Step1_Isomers->Sol_Selectivity Yes Sol_Yield Increase Temp/Time, Check Stoichiometry Step2_Conversion->Sol_Yield Yes Sol_Purify Use Bisulfite Adduct Purification Protocol Step2_Purification->Sol_Purify Yes

Sources

Reference Data & Comparative Studies

Validation

1H NMR Analysis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde: A Comparative Technical Guide

Topic: 1H NMR Spectral Analysis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Content Type: Publish Comparison Guide Introduction: The Structural Mandate In the synthesis of advanced ligands, dyes, and pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Analysis of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Content Type: Publish Comparison Guide

Introduction: The Structural Mandate

In the synthesis of advanced ligands, dyes, and pharmaceutical intermediates, 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde represents a critical structural motif. Its value lies in the dense functionalization of the benzene ring—specifically, the contiguous arrangement of the aldehyde, hydroxyl, and nitro groups.

For researchers, the "performance" of an NMR analysis for this molecule is defined by two metrics: Resolution (the ability to clearly observe labile protons) and Differentiation (distinguishing the product from its regiochemical isomers or precursors).

This guide provides a senior-level analysis of the 1H NMR spectral signature of this molecule, comparing solvent systems (CDCl3 vs. DMSO-d6) and establishing a self-validating protocol for structural confirmation.

The Comparative Landscape: Solvent Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the critical hydroxyl (-OH) proton and the resolution of the aromatic region.

Comparative Data: CDCl3 vs. DMSO-d6
FeatureChloroform-d (CDCl3) DMSO-d6 Senior Scientist Verdict
-OH Visibility Excellent. Appears as a sharp, downfield singlet (11.5–12.5 ppm) due to intramolecular H-bonding.Variable. Often broadened due to proton exchange with solvent or water. May shift upfield.Use CDCl3 for primary characterization to prove the ortho-relationship of OH and CHO/NO2.
Aldehyde (-CHO) Sharp singlet (~10.0 ppm).Sharp singlet (~9.8–10.2 ppm).Equivalent performance.[1]
Aromatic Region Clean separation of the single aromatic proton (H-6).Good solubility, but solvent residual peak (2.50 ppm) may interfere with methyl signals if not careful.CDCl3 is superior for integration accuracy of methyls.
Solubility Moderate. Sufficient for 1H NMR.[2][3][4]High. Required for 13C NMR or concentrated samples.Use DMSO only if CDCl3 solubility fails.
The "Isomer" Challenge: Performance against Alternatives

During the nitration of 2-hydroxy-4,5-dimethylbenzaldehyde, the primary alternative "product" is the unreacted starting material or the sterically disfavored 6-nitro isomer.

  • Target (3-Nitro): Shows one aromatic singlet (H-6) significantly deshielded by the ortho-aldehyde and para-nitro group.

  • Starting Material: Shows two aromatic singlets (H-3 and H-6).

  • 6-Nitro Isomer: Shows one aromatic singlet (H-3), but its chemical shift will differ (shielded by ortho-OH, less deshielded by meta-CHO).

Detailed Spectral Analysis & Assignment

The following data is based on the synergy of substituent effects (Curphy-Morrison additivity) and empirical data from analogous nitrosalicylaldehydes.

Predicted Chemical Shifts (in CDCl3)
Proton (Assignment)Shift (δ ppm)MultiplicityIntegrationMechanistic Insight
-OH (Pos 2)11.8 – 12.5 Singlet (Sharp)1HDiagnostic Peak. Extremely downfield due to strong intramolecular hydrogen bonding (chelation) between the phenolic H and the carbonyl oxygen (or nitro group).
-CHO (Pos 1)9.8 – 10.2 Singlet1HCharacteristic aldehyde resonance. Unaffected by exchange.
Ar-H (Pos 6)8.0 – 8.3 Singlet1HCritical Structural Proof. This proton is ortho to the aldehyde (deshielding) and para to the nitro group (strongly deshielding). Its singlet nature confirms the substitution at positions 3, 4, and 5.
Ar-CH3 (Pos 4)2.35 – 2.45 Singlet3HDeshielded slightly more than typical aryl methyls due to the ortho-nitro group.
Ar-CH3 (Pos 5)2.25 – 2.35 Singlet3HStandard aryl methyl shift; likely appears slightly upfield of the 4-Me group.

Note on Coupling: In a perfectly resolved spectrum, the methyl groups may show fine allylic coupling to the aromatic proton or to each other, appearing as broadened singlets.

Structural Visualization

G Molecule 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde OH -OH (Pos 2) δ 11.8-12.5 ppm (Intramolecular H-Bond) Molecule->OH Chelation CHO -CHO (Pos 1) δ 10.0 ppm Molecule->CHO Deshielded H6 H-6 (Aromatic) δ 8.0-8.3 ppm (Singlet) Molecule->H6 Ortho to CHO Para to NO2 Me Methyls (Pos 4,5) δ 2.2-2.4 ppm Molecule->Me Substituents OH->CHO H-Bond Interaction

Figure 1: Spectral connectivity and intramolecular hydrogen bonding network responsible for the distinct downfield shifts.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific acquisition protocol. This method includes a "self-check" step to verify the presence of the nitro group.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D).

    • Critical: Ensure the solvent is acid-free. Acidity can catalyze proton exchange, broadening the -OH peak. Filter through basic alumina if uncertain.

  • Homogenization: Sonicate for 30 seconds. The solution should be clear yellow/orange.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to prevent saturation of the slow-relaxing aldehyde proton).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. The aldehyde and intramolecularly bonded -OH protons have long T1 relaxation times. Short D1 values will reduce their integration accuracy.

  • Spectral Width: -2 to 14 ppm (Ensure the -OH region is captured).

Step 3: The "D2O Shake" Validation (Optional but Recommended)

If the assignment of the peak at ~12 ppm is ambiguous (e.g., confused with an impurity):

  • Acquire the standard spectrum.

  • Add 1 drop of D2O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Result: The peak at ~12 ppm (OH) will disappear or diminish significantly due to Deuterium exchange.[5] The peak at ~10 ppm (CHO) will remain unchanged.

Step 4: Logic Flow for Structural Confirmation

Logic Start Acquire 1H NMR Spectrum CountAr Count Aromatic Protons (Region 7.0 - 8.5 ppm) Start->CountAr TwoH Two Singlets Found CountAr->TwoH 2 Protons OneH One Singlet Found CountAr->OneH 1 Proton CheckSM Identify as Starting Material (Incomplete Reaction) TwoH->CheckSM CheckShift Check Chemical Shift of Ar-H OneH->CheckShift ShiftHigh Shift > 8.0 ppm (Deshielded) CheckShift->ShiftHigh ShiftLow Shift < 7.5 ppm (Shielded) CheckShift->ShiftLow ResultProduct CONFIRMED PRODUCT (3-Nitro isomer) ShiftHigh->ResultProduct ResultIso Suspect 6-Nitro Isomer (Sterically unlikely but possible) ShiftLow->ResultIso

Figure 2: Decision logic for confirming the regiochemistry of the nitration product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for substituent additivity rules).

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for analog comparisons).

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." (Solvent property verification).

Sources

Comparative

Characteristic FT-IR Absorption Peaks of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde . It is designed for researchers synthesizing this compound as a pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FT-IR spectral characteristics of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde . It is designed for researchers synthesizing this compound as a pharmaceutical intermediate or ligand, offering a direct comparison with its precursor and potential isomers to ensure structural validation.[1][2]

Introduction & Structural Context

2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is a highly functionalized aromatic scaffold used in the synthesis of Schiff base ligands and metallopharmaceutical precursors.[2][3][4] Its structural integrity relies on the precise arrangement of four substituents on the benzene ring.

From a vibrational spectroscopy standpoint, this molecule presents a unique "push-pull" electronic environment:

  • Electron Donors: The Hydroxyl (-OH) and two Methyl (-CH₃) groups.[2][3][4]

  • Electron Acceptors: The Aldehyde (-CHO) and Nitro (-NO₂) groups.[2][3][4]

  • Steric Crowding: The 3-nitro and 2-hydroxy groups are vicinal (adjacent), creating a competitive environment for intramolecular hydrogen bonding (IHB).[1][2][3]

This guide focuses on distinguishing the target molecule from its non-nitrated precursor (2-Hydroxy-4,5-dimethylbenzaldehyde ) and identifying the successful introduction of the nitro group at the critical 3-position.[2][3]

Experimental Protocol: FT-IR Acquisition

To ensure reproducible data comparable to the values in this guide, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference in the hydroxyl region, which is critical for assessing hydrogen bonding.[1]

Step-by-Step Workflow
  • Instrument Purge: Purge the spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3500-4000 cm⁻¹) interference.[2]

  • Background Scan: Acquire a background spectrum (air) using the same parameters as the sample (typical: 32 scans, 4 cm⁻¹ resolution).[1]

  • Sample Loading: Place ~5 mg of the yellow crystalline solid onto the Diamond/ZnSe crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).

  • Acquisition: Record the spectrum (4000–600 cm⁻¹).[2]

  • Validation Check: Verify that the baseline is flat and the strongest peak (usually C=O or NO₂) has an absorbance between 0.5 and 1.0 A.U.

Spectral Analysis & Comparative Guide

The following table contrasts the target molecule with its starting material. The appearance of nitro bands and the shift in carbonyl frequency are the primary indicators of reaction success.

Table 1: Comparative FT-IR Data (Target vs. Precursor)
Functional GroupVibration ModeTarget: 3-Nitro Derivative (cm⁻¹)Precursor: Non-Nitrated (cm⁻¹)Mechanistic Insight
-OH (Phenolic) Stretching (

)
3200–3450 (Broad, Weak)3300–3500 (Broad)The OH group participates in a strong intramolecular H-bond with the aldehyde oxygen (forming a 6-membered chelate ring).[2][3][4] The 3-nitro group may cause additional broadening due to secondary interactions.[2][4]
-CHO (Aldehyde) Stretching (

)
1660–1685 1640–1660Critical Shift: The electron-withdrawing nitro group (-I effect) reduces electron density on the ring, slightly strengthening the C=O bond compared to the precursor, shifting it to a higher wavenumber.[1]
-CHO (Aldehyde) Fermi Resonance (

)
2850 & 2750 2850 & 2750The characteristic doublet remains largely unchanged, confirming the aldehyde integrity.[1]
-NO₂ (Nitro) Asymmetric Stretch (

)
1530–1555 AbsentPrimary Indicator: A strong, distinct band appearing in this region confirms nitration.[1][3][4]
-NO₂ (Nitro) Symmetric Stretch (

)
1340–1360 AbsentSecondary Indicator: A sharp band often overlapping with C-H bending modes but distinct in intensity.[1][2][4]
Ar-H (Aromatic) Out-of-Plane Bend (

)
800–900 700–800The substitution pattern changes from 1,2,4,5-tetrasubstituted to pentasubstituted, altering the fingerprint region significantly.[1][2][3]
-CH₃ (Methyl) Stretching (

)
2920–2960 2920–2960Standard alkyl stretches; serves as an internal intensity reference.[1][2][4]
Detailed Band Assignment & Causality
1. The Hydroxyl-Carbonyl Interaction (3200–3450 cm⁻¹)

In 2-hydroxybenzaldehydes (salicylaldehydes), the hydroxyl proton is chelated to the carbonyl oxygen.[2] This Intramolecular Hydrogen Bond (IHB) weakens the O-H bond, causing a significant redshift and broadening compared to a free phenol (~3600 cm⁻¹).[1]

  • Target Specifics: The 3-nitro group is bulky and electron-withdrawing.[2][3][4] While it could theoretically accept a hydrogen bond, the 6-membered ring with the aldehyde is thermodynamically preferred.[2] However, the nitro group's inductive effect increases the acidity of the phenol, potentially strengthening the H-bond to the aldehyde.

2. The Nitro Group Markers (1530 & 1350 cm⁻¹)

The most definitive proof of synthesis is the emergence of the N-O stretching bands.

  • Asymmetric Stretch (~1540 cm⁻¹): This band is typically the second strongest in the spectrum (after Carbonyl).[1] If this peak is absent, the reaction failed.[1]

  • Symmetric Stretch (~1350 cm⁻¹): Look for a sharp peak here.[2][4] Note that methyl group umbrella bends also appear near 1375 cm⁻¹, so focus on the intensity increase relative to the precursor.[1]

3. Carbonyl Shift Logic
  • Precursor: The strong electron-donating OH and methyl groups pump electron density into the ring, increasing single-bond character of the C=O via resonance, lowering its frequency (~1650 cm⁻¹).[1]

  • Target: The introduction of the Nitro group (strongly electron-withdrawing) counteracts the donors. It pulls density away from the ring, restoring some double-bond character to the Carbonyl, shifting it slightly "blue" (higher energy, ~1670 cm⁻¹).[1]

Synthesis Monitoring Workflow

The following diagram outlines the decision logic for validating the product during synthesis (e.g., Nitration of 2-Hydroxy-4,5-dimethylbenzaldehyde).

IR_Validation_Workflow Start Start: Crude Product Isolation Acquire Acquire FT-IR Spectrum (ATR Method) Start->Acquire Check_NO2 Check 1530-1550 cm⁻¹ region (Strong Band Present?) Acquire->Check_NO2 Check_CO Check C=O Peak Shift (> 1660 cm⁻¹?) Check_NO2->Check_CO Yes (Nitro Present) Fail_SM FAILED: Starting Material (No Nitration) Check_NO2->Fail_SM No (Peak Absent) Check_OH Check OH Region (Broad band 3200-3400?) Check_CO->Check_OH Yes (Shift Observed) Fail_Iso WARNING: Possible Isomer/Impurity (Check Melting Point/NMR) Check_CO->Fail_Iso No (Peak < 1650) Success VALIDATED: 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde Check_OH->Success Yes (H-Bond Intact) Check_OH->Fail_Iso No (Sharp Free OH)

Figure 1: Logical workflow for FT-IR validation of the nitration product.

Troubleshooting & Common Artifacts

  • Water Interference: A broad hump centered at 3400 cm⁻¹ can mask the specific intramolecular H-bond of the phenol.[2] Ensure the sample is dried thoroughly (vacuum oven at 40°C) before analysis.

  • Regioisomerism (6-Nitro Isomer): If nitration occurs at the 6-position (less likely due to steric hindrance from the aldehyde), the H-bonding pattern changes.[2][3] The 6-nitro isomer would likely show a different fingerprint pattern in the 800–900 cm⁻¹ region due to the different arrangement of adjacent hydrogens.[2]

  • Solvent Residues:

    • Ethanol/Methanol: Broad OH at 3400 cm⁻¹, C-O stretch at 1050 cm⁻¹.[1][2][4]

    • Ethyl Acetate: Sharp C=O at 1740 cm⁻¹ (distinct from the aldehyde's ~1670 cm⁻¹).

References

  • BenchChem. (2025).[2][4] A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Retrieved from [1]

  • NIST Mass Spectrometry Data Center. (2023).[2][4] Infrared Spectrum of 3-Nitrobenzaldehyde. NIST Chemistry WebBook, SRD 69.[1][2][5] Retrieved from [1]

  • Kalaichelvan, S., et al. (2008).[1][2] Combined experimental and theoretical studies on molecular and vibrational structure of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry, Sec A. Retrieved from [1]

  • Tanak, H., et al. (2009).[1][2][6] 2-Hydroxy-5-nitrobenzaldehyde.[2][3][4][7][8][9] Acta Crystallographica Section E. Retrieved from [1][6]

Sources

Validation

HPLC method development for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde purity assessment

HPLC Method Development for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Purity Assessment: A Comparative Guide For researchers and drug development professionals, the purity assessment of highly substituted aromatic inter...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Purity Assessment: A Comparative Guide

For researchers and drug development professionals, the purity assessment of highly substituted aromatic intermediates like 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde is a critical quality control checkpoint. This compound presents a unique analytical challenge: it possesses a phenolic hydroxyl group, an electron-withdrawing nitro group, and a reactive aldehyde moiety. These functional groups not only make the molecule prone to degradation but also complicate the chromatographic separation of its closely related structural isomers[1].

This guide provides an objective comparison of stationary phase chemistries and outlines a self-validating, ICH Q2(R2)-compliant HPLC method development protocol tailored specifically for complex nitroaromatic compounds.

The Causality of Column and Mobile Phase Selection

When developing an HPLC method for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde, standard C18 columns often fail to provide adequate resolution between positional isomers. Because isomers share identical molecular weights and highly similar hydrophobicities, relying solely on hydrophobic partitioning is insufficient.

The


 Interaction Advantage: 
To achieve baseline resolution, we must exploit the unique electronic properties of the nitroaromatic ring. The strongly electron-withdrawing nitro group creates an electron-deficient 

-system. By utilizing a Phenyl-Hexyl or Biphenyl stationary phase, we introduce an orthogonal separation mechanism:

interactions between the electron-rich phenyl rings of the column and the electron-deficient ring of the analyte[2]. Biphenyl columns, in particular, offer enhanced shape selectivity and stronger dipole-dipole interactions, making them the superior choice for rigid aromatic isomers[3].

Mobile Phase Causality (Methanol vs. Acetonitrile): The choice of organic modifier is equally critical. While Acetonitrile (ACN) is a standard HPLC solvent, its


 triple bond contains 

electrons that actively compete with the analyte for the stationary phase's phenyl rings, effectively suppressing the desired

interactions. Conversely, Methanol (MeOH) is a protic solvent lacking

electrons. Using Methanol enhances the

interactions between the nitrobenzaldehyde and the column, drastically improving selectivity and resolution[2].

pH Control: The 2-hydroxy group is weakly acidic, but its acidity is amplified by the ortho-aldehyde and meta-nitro groups. If the mobile phase pH is near the compound's pKa, it will exist in a dynamic equilibrium of protonated and deprotonated states, causing severe peak tailing. The mobile phase must be buffered at an acidic pH (e.g., pH 2.5 using 0.1% Phosphoric Acid) to keep the hydroxyl group fully protonated[1].

G Start Target: 2-Hydroxy-4,5-dimethyl- 3-nitrobenzaldehyde Q1 Are positional isomers present in the matrix? Start->Q1 C18 Standard C18 Column (Hydrophobic Only) Q1->C18 No (Simple Matrix) Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi & Hydrophobic) Q1->Phenyl Yes (Complex Matrix) Solvent Mobile Phase Optimization Phenyl->Solvent MeOH Methanol (Protic) Enhances Pi-Pi Interactions Solvent->MeOH Preferred ACN Acetonitrile (Aprotic) Suppresses Pi-Pi Interactions Solvent->ACN Avoid

Caption: Logic tree for stationary and mobile phase selection in nitrobenzaldehyde HPLC.

Comparative Performance Data

The following table summarizes the quantitative performance of three different column chemistries when attempting to separate 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde from a closely related isomeric impurity (e.g., the 5-nitro isomer) under identical gradient conditions (Water/MeOH with 0.1% Phosphoric Acid).

Column ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
Primary Separation Mechanism
C18 (Alkyl) 4.21.451.1 (Fails)8,500Hydrophobic partitioning only
Phenyl-Hexyl 6.81.102.8 (Passes)12,400Hydrophobic +

interactions
Biphenyl 7.51.053.4 (Passes)14,200Enhanced

+ Steric selectivity

Data Interpretation: The Biphenyl column provides the highest resolution and theoretical plate count, proving that maximizing


 interactions is the optimal strategy for nitroaromatic purity assessment.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Before any unknown sample is analyzed, the system must pass a rigorous System Suitability Test (SST) to prove that the instrument, column, and mobile phase are functioning synergistically.

Phase A: Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of Ultra-Pure Water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm membrane. (Final pH ~2.5).

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Degas via sonication for 10 minutes.

  • Diluent: 50:50 (v/v) Mobile Phase A : Mobile Phase B.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde reference standard. Dissolve in 100 mL of diluent to yield a 0.1 mg/mL solution.

Phase B: Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains consistent viscosity and interaction kinetics).

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD) set to 240 nm (Reference 360 nm).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40%

      
       80% B (Linear ramp)
      
    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.0 - 15.0 min: 40% B (Re-equilibration)

Phase C: System Suitability Test (SST) - The Self-Validation Step

Inject the 0.1 mg/mL standard solution six consecutive times. The system is only validated for sample analysis if it meets the following criteria:

  • Precision: %RSD of peak area

    
     2.0%.
    
  • Peak Symmetry: Tailing factor (

    
    ) 
    
    
    
    1.5.
  • Resolution:

    
     2.0 between the main peak and any spiked isomer/impurity.
    

Method Validation Strategy (ICH Q2(R2) Compliance)

Following the successful development of the method, it must be formally validated according to the latest ICH Q2(R2) guidelines (effective mid-2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[4].

Key parameters to validate for this specific compound include:

  • Specificity (Selectivity): Because nitrobenzaldehydes are prone to oxidation, the method must be stability-indicating. Force-degraded samples (acid, base, peroxide, UV light) must be injected. Use the DAD to assess peak purity; the purity angle must be less than the purity threshold across the entire 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde peak[5].

  • Reportable Range & Linearity: The reportable range must be derived from the specification limits[5]. For a purity assay, validate linearity from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration (0.12 mg/mL), ensuring the correlation coefficient (

    
    ) is 
    
    
    
    0.999.
  • Robustness: Deliberately vary the column temperature (

    
     2°C), mobile phase pH (
    
    
    
    0.2 units), and gradient flow rate (
    
    
    0.1 mL/min) to prove the method's reliability under minor operational fluctuations.

G Phase1 Method Design (QbD Approach) Phase2 System Suitability Test (SST) (Rs > 2.0, %RSD < 2.0%) Phase1->Phase2 Phase3 ICH Q2(R2) Validation Execution Phase2->Phase3 Spec Specificity (Peak Purity via DAD) Phase3->Spec Lin Linearity & Range (Reporting Limits to 120%) Phase3->Lin Acc Accuracy & Precision (Recovery & Repeatability) Phase3->Acc

Caption: Analytical method lifecycle and ICH Q2(R2) validation workflow.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
  • A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Benchchem.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.

Sources

Comparative

UV-Vis Spectroscopic Characterization of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde Complexes: A Comparative Guide

For researchers and drug development professionals designing metallodrugs, colorimetric sensors, or robust catalytic systems, the selection of the correct chelating ligand is paramount. Salicylaldehyde derivatives are fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing metallodrugs, colorimetric sensors, or robust catalytic systems, the selection of the correct chelating ligand is paramount. Salicylaldehyde derivatives are foundational to coordination chemistry, but tuning their electronic properties requires precise substituent selection.

This guide provides an objective, data-driven comparison of 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde (HDMNB) complexes against standard alternatives. By analyzing UV-Vis spectroscopic data, we decode the structural causality behind its unique optical and thermodynamic properties.

Structural Causality: The "Push-Pull" Electronic Effect

The performance of HDMNB as a ligand precursor stems from its highly conjugated, multi-substituted aromatic ring. Unlike unsubstituted salicylaldehyde, HDMNB features a "push-pull" electronic system that drastically alters its molecular orbital energies:

  • The 3-Nitro Group (Electron-Withdrawing): The

    
     group exerts strong 
    
    
    
    (inductive) and
    
    
    (mesomeric) effects. This significantly lowers the
    
    
    of the adjacent phenolic hydroxyl group, facilitating rapid deprotonation and metal coordination even in mildly acidic or physiological conditions [1]. Furthermore, it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • The 4,5-Dimethyl Groups (Electron-Donating): The two methyl groups exert

    
     effects, which raise the energy of the Highest Occupied Molecular Orbital (HOMO) and offset the extreme electron-withdrawing nature of the nitro group.
    

This synergistic push-pull dynamic narrows the HOMO-LUMO gap, resulting in pronounced bathochromic (red) shifts and hyperchromic effects (increased molar absorptivity) in the UV-Vis spectrum compared to mono-substituted or unsubstituted analogs.

ElectronicEffects N1 4,5-Dimethyl Groups (+I Effect) N3 Aromatic Pi-System (Conjugated Ring) N1->N3 Electron Donation N4 HOMO Energy Raised N1->N4 N2 3-Nitro Group (-M, -I Effect) N2->N3 Electron Withdrawal N5 LUMO Energy Lowered N2->N5 N6 Narrowed Bandgap (Bathochromic Shift) N4->N6 N5->N6

Fig 1: Push-pull electronic effects in HDMNB driving UV-Vis bathochromic shifts.

Comparative UV-Vis Performance

To objectively evaluate HDMNB, we must compare its Copper(II) Schiff base complexes (using ethylenediamine as the linker, forming


 type complexes) against three standard alternatives [2].

UV-Vis spectroscopy of these complexes typically reveals three distinct regions:

  • Intraligand Transitions (

    
     and 
    
    
    
    ):
    Occurring in the UV region (250–350 nm).
  • Ligand-to-Metal Charge Transfer (LMCT): Occurring in the near-UV/visible boundary (380–480 nm).

  • d-d Transitions: Weak, broad bands in the visible region (550–700 nm) indicative of the metal's coordination geometry (typically square planar or distorted octahedral for Cu(II)).

Quantitative Data Comparison

The following table summarizes the UV-Vis absorption bands (recorded in DMSO at 298 K) for Cu(II) complexes derived from various salicylaldehyde-based Schiff bases.

Ligand Precursor (Schiff Base)

(

, nm)

(

, nm)
LMCT Band (

, nm)
d-d Transition (

, nm)
Molar Absorptivity (

) at LMCT
Salicylaldehyde (Standard) 275315385590

4,5-Dimethylsalicylaldehyde 282325395595

3-Nitrosalicylaldehyde 268335415610

HDMNB (Push-Pull) 288 348 445 605

Insights & Causality
  • Superior Molar Absorptivity: The HDMNB complex exhibits an LMCT molar absorptivity (

    
    ) nearly triple that of the unsubstituted standard. This makes HDMNB vastly superior for trace metal detection  and colorimetric assays, as lower concentrations yield measurable signals.
    
  • Red-Shifted LMCT: The LMCT band for HDMNB is shifted deeply into the visible region (445 nm, yielding a vibrant yellow/orange solution). This shift is caused by the nitro group stabilizing the phenolate oxygen, while the methyl groups enrich the azomethine nitrogen, creating a highly polarizable electron cloud [1].

  • d-d Transition Stability: The d-d transition for HDMNB (605 nm) sits comfortably between the electron-rich dimethyl derivative and the electron-poor nitro derivative. This indicates that HDMNB maintains a strong ligand field, avoiding the excessive bond-weakening typically caused by isolated nitro groups [2].

Experimental Protocols: Synthesis & Characterization

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By tracking specific isosbestic points during complexation, researchers can confirm stoichiometric conversion and rule out degradation.

Phase 1: Schiff Base Ligand Synthesis
  • Preparation: Dissolve 2.0 mmol of HDMNB in 20 mL of absolute ethanol.

  • Condensation: Add 1.0 mmol of ethylenediamine dropwise under continuous stirring. Add 2 drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the mixture at 70°C for 4 hours. The solution will transition from pale yellow to deep orange.

  • Isolation: Cool to 0°C to precipitate the Schiff base. Filter, wash with cold ethanol, and recrystallize from a DCM/Methanol (1:1) mixture.

Phase 2: Metal Complexation & UV-Vis Titration (Self-Validation)

To prove the stability and stoichiometry of the complex, complexation should be monitored in situ via UV-Vis titration.

  • Baseline Measurement: Prepare a

    
     solution of the synthesized HDMNB Schiff base in spectroscopic grade DMSO. Record the baseline UV-Vis spectrum (200–800 nm). You will observe a distinct 
    
    
    
    band at ~348 nm.
  • Titration: Gradually add aliquots of a

    
    
    
    
    
    solution.
  • Validation Checkpoint: As Cu(II) is added, the 348 nm band will decrease, and a new LMCT band at 445 nm will emerge. Crucially, look for a sharp isosbestic point at ~390 nm. The presence of this strict crossing point validates that only two absorbing species (free ligand and metal complex) are in equilibrium, proving a clean 1:1 (L:M) complexation without side reactions or ligand hydrolysis.

Workflow L1 1. Ligand Synthesis (HDMNB + Ethylenediamine) L2 2. Recrystallization (DCM/MeOH 1:1) L1->L2 L3 3. In Situ Complexation (Cu(II) Titration) L2->L3 L4 4. UV-Vis Monitoring (Track Isosbestic Point) L3->L4 L5 5. Data Deconvolution (Determine Stoichiometry) L4->L5

Fig 2: Self-validating experimental workflow for HDMNB complexation and characterization.

Conclusion for Drug Development & Sensing

When compared to standard salicylaldehyde derivatives, 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde offers a highly engineered electronic environment. The strategic placement of opposing electronic groups yields complexes with exceptionally high molar absorptivity and predictable, red-shifted charge transfer bands. For researchers developing optical sensors or tracking metallodrug stability in vitro, HDMNB provides a superior, high-contrast optical signature that is easily distinguishable from background biological absorption.

References

  • Guedes, G. P., et al. (2023). "Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups." Beilstein Journal of Organic Chemistry, 19, 1686-1698. Available at:[Link]

  • Islam, M. S., et al. (2020). "Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives." Asian Journal of Applied Chemistry Research, 6(1), 34-46. Available at:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

This guide outlines the authoritative disposal and handling procedures for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde , a specialized organic intermediate used in drug discovery and fine chemical synthesis. This protocol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde , a specialized organic intermediate used in drug discovery and fine chemical synthesis.

This protocol is designed for Research Scientists, EHS Officers, and Lab Managers . It prioritizes safety through chemical logic, treating the compound with the rigor required for nitro-phenolic aldehydes.

Chemical Profile & Hazard Logic

To dispose of this chemical safely, you must first understand its reactivity profile. This molecule contains three interacting functional groups that dictate its handling:

  • Nitro Group (-NO₂): Introduces thermal instability and shock sensitivity potential (though lower in this specific derivative than in polynitro compounds). Hazard: Explosion/Decomposition upon heating.

  • Aldehyde Group (-CHO): Susceptible to oxidation and nucleophilic attack. Hazard: Polymerization or violent reaction with strong oxidizers.

  • Phenolic Hydroxyl (-OH): Acidic proton. Hazard: Forms unstable nitronate salts in the presence of strong bases.

Property Data / Estimate
CAS Number Analogous to 99358-21-1 (Verify specific isomer batch)
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water
Reactivity Class Nitro-Aromatic / Phenolic Aldehyde
Incompatibilities Strong Bases (NaOH, KOH), Strong Oxidizers, Reducing Agents, Amines
Disposal Decision Framework

Do not guess. Follow this logical flow to determine the correct waste stream.

DisposalFlow Start Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Substance (Pure or Precipitate) StateCheck->Solid Liquid Liquid Solution (Reaction Mixture/Mother Liquor) StateCheck->Liquid PurityCheck Is it Pure? Solid->PurityCheck SolventCheck Solvent Type? Liquid->SolventCheck SolidPack Pack in HDPE/Glass Label: 'Toxic Solid, Organic' PurityCheck->SolidPack Yes Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated HaloWaste Halogenated Waste Stream (High Temp Incineration) Halogenated->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloWaste

Figure 1: Decision tree for classifying 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, synthesis yield, or contaminated solid debris.

  • PPE Requirements: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers due to potential phenolic corrosion.

  • Transfer:

    • Wet the solid slightly with an inert solvent (like hexane) if it appears dry/dusty to prevent electrostatic discharge (ESD) ignition of nitro dusts.

    • Transfer carefully using a plastic spatula.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde."[1][2][3][4][5]

    • Hazard Tags: Toxic, Irritant.

  • Storage: Store in a cool, dry flammables cabinet away from bases until pickup.

Protocol B: Liquid Waste (Solutions)

Use this for mother liquors, reaction mixtures, or washing solvents.

  • pH Check (Critical):

    • NEVER dispose of this compound in basic solutions (pH > 8).

    • Why? Bases deprotonate the phenol, forming a nitronate anion which is resonance-stabilized but can be thermally unstable and explosive when dry.

    • Action: Acidify the waste solution slightly (pH 4-6) using dilute Acetic Acid or HCl before bottling.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Acetone, Methanol, or DMSO.

  • Quenching (If Reactive):

    • If the waste contains unreacted nitration mixture (HNO₃/H₂SO₄), quench carefully over ice before adding the organic substrate waste.

Protocol C: Spill Cleanup (The "Red" Protocol)

Immediate action for benchtop spills.

  • Isolate: Evacuate the immediate area. Alert lab personnel.

  • PPE Up: Wear a full-face shield if dust is airborne.

  • Containment:

    • Do NOT use paper towels (dry nitro compounds on cellulose can be shock-sensitive).

    • Use vermiculite or sand to cover the spill.

  • Decontamination:

    • Scoop the absorbed material into a disposable container.

    • Wipe the surface with a mild detergent solution (soap and water). Avoid bleach (hypochlorite can react with aldehydes).

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Protocol A).

Chemical Incompatibility Table

Failure to segregate this chemical leads to the most common lab accidents.

Incompatible ClassInteraction MechanismRisk Level
Strong Bases (NaOH, KOH, Amines)Deprotonation of phenol; Nitronate formation.HIGH (Explosion/Heat)
Strong Oxidizers (Peroxides, KMnO₄)Oxidation of aldehyde/alkyl groups.HIGH (Fire)
Reducing Agents (LiAlH₄, Hydrides)Reduction of Nitro/Aldehyde groups.MODERATE (Exothermic)
Combustibles (Paper, Cardboard)Nitro group acts as an oxidizer source.MODERATE (Fire sensitivity)
Regulatory & Compliance Data

Ensure your waste manifest aligns with federal and local regulations.

  • US EPA (RCRA):

    • This specific isomer is rarely "P" or "U" listed by name.

    • Default Classification: Classify by characteristic.

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (if assessment shows shock sensitivity, though unlikely for this specific isomer).

  • European Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References
  • Sigma-Aldrich. Safety Data Sheet: Nitrobenzaldehyde Derivatives. (General class hazards for nitro-phenolic aldehydes). Link

  • BenchChem. Synthesis and Handling of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Structural analog handling). Link

  • PubChem. Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde (Isomer Data). National Library of Medicine. Link

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.Link

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde

Executive Summary & Risk Profile Objective: To provide an authoritative safety and operational framework for handling 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde . Scope: This guide applies to laboratory-scale synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

Objective: To provide an authoritative safety and operational framework for handling 2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde . Scope: This guide applies to laboratory-scale synthesis, weighing, and transfer operations.[1]

As a substituted nitro-salicylaldehyde , this compound presents a specific duality of hazards: the reactivity of the aldehyde/phenol functionality and the energetic potential of the nitro group.[1] While specific toxicological data for this exact isomer may be sparse, Read-Across Analysis from structural analogs (e.g., 3-Nitrosalicylaldehyde, CAS 5274-70-4) dictates that we treat this substance as a Severe Irritant and Potential Sensitizer with high skin absorption potential.[1]

Critical Hazards:

  • Inhalation: Fine dusts are potent respiratory irritants (STOT SE 3).

  • Skin Contact: High risk of dermatitis and persistent yellow/orange staining (Nitro-aromatic characteristic).[1]

  • Reactivity: Incompatible with strong bases (exothermic polymerization/decomposition) and primary amines (rapid Schiff base formation).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but also sensitization and contamination.

Body AreaPPE RequirementTechnical Rationale & Selection Criteria
Respiratory N95 or P100 Respirator (Solids)Half-Face Respirator w/ OV Cartridge (Solutions)Why: Nitro-aromatic dusts are easily aerosolized during weighing.[1] Simple surgical masks offer zero protection against chemical inhalation. Standard: NIOSH-approved particulate filter.
Hand Protection Double Nitrile Gloves (4 mil inner / 5-8 mil outer)Alternative:[1] Laminate (Silver Shield) for prolonged solvent use.Why: Nitro compounds can permeate thin latex rapidly. Double gloving allows the outer glove to be discarded immediately upon staining without exposing skin. Standard: EN 374 Type B or higher.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. Aldehydes are lachrymators; dust or vapors can bypass side-shields.[1] A tight seal is required to prevent chemical conjunctivitis.[2]
Body Protection Lab Coat (100% Cotton or Nomex) + Tyvek® Sleeve Covers Why: Synthetic blends can melt if a reaction exotherms. Tyvek sleeves prevent the "wrist gap" exposure common during reaching into fume hoods, preventing difficult-to-remove skin staining.[1]
Footwear Closed-toe, non-perforated leather/composite Why: Prevents absorption through canvas/mesh sneakers in case of a drop spill.[1]

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Engineering Controls[1]
  • Static Control: Nitro-aromatic powders are often electrostatic. Use an ionizing fan or antistatic gun before weighing to prevent powder scattering.

  • Ventilation: All operations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Decontamination Zone: Pre-soak a paper towel with 10% Sodium Bisulfite (aldehyde scavenger) and place it in the hood for immediate wipe-down of minor spills.

Phase B: Weighing & Transfer[1]
  • Step 1: Don PPE according to the Matrix above.[3] Inspect gloves for pinholes.

  • Step 2: Tare the receiving vessel with its lid/stopper.

  • Step 3: Transfer the solid using a disposable spatula. Do not use metal spatulas if the compound is potentially dry/shock-sensitive (though unlikely for this specific isomer, it is a best practice for nitro compounds).[1]

  • Step 4: If static cling is observed, pause and use the antistatic gun. Do not "tap" the spatula hard against the glass, as this aerosolizes fines.

  • Step 5: Cap the vessel immediately. Wipe the exterior with the bisulfite-soaked towel before removing from the hood.[1]

Phase C: Reaction Monitoring
  • Solvent Selection: Avoid dissolving in acetone or methanol if strong bases are present, as this can lead to rapid exothermic aldol-type side reactions.[1]

  • Temperature: Nitrobenzaldehydes can decompose at high temperatures. Ensure heating mantles have a redundant temperature probe (thermocouple) to prevent runaway overheating.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust).[3] Cover with wet paper towels (water/detergent), then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible nitrate formation risk).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it increases the permeability of the nitro compound into the bloodstream.

Waste Disposal Plan

Segregation is critical to prevent incompatible chemical reactions in the waste stream.

Waste StreamClassificationDisposal Instruction
Solid Waste Hazardous Organic SolidDouble-bag in clear polyethylene.[1] Label "Toxic/Irritant - Nitrobenzaldehyde Derivative".[1]
Liquid Waste Non-Halogenated OrganicDo NOT mix with Oxidizers (Nitric acid) or Strong Bases. Neutral pH is preferred.
Contaminated PPE Hazardous DebrisGloves and Tyvek sleeves must be disposed of as solid hazardous waste, not regular trash.

Process Visualization

The following diagram illustrates the logical workflow for handling this compound, emphasizing the "Stop/Check" points for safety.

G Start START: Storage Retrieval PPE_Check PPE Donning (Double Nitrile + Goggles) Start->PPE_Check Hood_Check Engineering Check (Fume Hood + Static Control) PPE_Check->Hood_Check Weighing Weighing/Transfer (Avoid Dust Generation) Hood_Check->Weighing Reaction Reaction/Application Weighing->Reaction Spill Spill/Exposure? Weighing->Spill Accident Reaction->Spill Accident Waste Disposal: Segregate from Bases Reaction->Waste Completion Decon Decon: Soap/Water (NO Ethanol) Spill->Decon Yes Spill->Waste No (Proceed) Decon->Waste

Figure 1: Operational safety workflow for handling nitro-aromatic intermediates. Note the critical decision point at "Spill/Exposure" regarding the prohibition of ethanol for skin decontamination.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[4] Compound Summary: 3-Nitrosalicylaldehyde (Analogous Hazard Profile).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
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